2-Cyclohexyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYCLYMFNPDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190443 | |
| Record name | Benzimidazole, 2-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36947-70-3 | |
| Record name | 2-Cyclohexyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36947-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Cyclohexyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclohexyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic protocol, purification methods, and extensive characterization data. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis
The synthesis of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine with cyclohexanecarboxaldehyde. This reaction can be carried out under various conditions, with one established method utilizing sodium hydrogen sulfite in N,N-dimethylacetamide (DMA).
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of 2-alkylbenzimidazoles.
Materials:
-
o-Phenylenediamine
-
Cyclohexanecarboxaldehyde
-
Sodium hydrogen sulfite (NaHSO₃)
-
N,N-Dimethylacetamide (DMA)
-
2% Sodium carbonate solution
-
Water
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) and sodium hydrogen sulfite (1.0 eq) in DMA, add cyclohexanecarboxaldehyde (1.0 eq) dropwise at 100 °C over a period of 10 minutes.
-
Stir the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to below 40 °C.
-
Add 2% sodium carbonate solution to the mixture and continue stirring for 2 hours.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water and air dry to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield a white solid.[1]
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A common eluent system for benzimidazole derivatives is a mixture of ethyl acetate and hexane.[2]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and corresponding data.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | White solid |
| Melting Point | 284-286 °C |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Data:
| Solvent | Chemical Shift (δ) ppm and Multiplicity |
| CDCl₃ | 12.11 (s, 1H), 7.60 (dd, J = 5.9, 3.2 Hz, 2H), 7.22-7.17 (m, 2H), 2.79 (tt, J = 10.8, 3.5 Hz, 1H), 2.00 (d, J = 8.3 Hz, 2H), 1.77 (d, J = 11.7 Hz, 2H), 1.72-1.51 (m, 3H), 1.46-1.15 (m, 3H)[3] |
¹³C NMR Data:
| Solvent | Chemical Shift (δ) ppm |
| DMSO-d₆ | 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0[3] |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of a typical 2-alkyl-benzimidazole would exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~3050 | Aromatic C-H stretching |
| ~2930, ~2850 | Aliphatic C-H stretching (cyclohexyl) |
| ~1620 | C=N stretching |
| ~1450 | C=C aromatic ring stretching |
2.2.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.
Predicted Fragmentation Pattern:
The fragmentation of 2-substituted benzimidazoles under electron impact is well-documented.[4] For this compound, the molecular ion peak [M]⁺• would be observed at m/z 200. Key fragmentation pathways would likely involve the loss of the cyclohexyl group or fragments thereof, as well as the characteristic fragmentation of the benzimidazole ring system.
References
Spectroscopic and Structural Elucidation of 2-Cyclohexyl-1H-benzimidazole: A Technical Guide
An in-depth technical guide on the spectroscopic analysis of 2-Cyclohexyl-1H-benzimidazole for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core substituted with a cyclohexyl group at the 2-position. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, known for a wide range of biological activities.[1] Accurate structural characterization is fundamental for understanding its chemical properties and potential applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, along with detailed experimental protocols for its analysis.
Data Presentation: Spectroscopic Analysis
The structural identity of this compound is confirmed through the following spectroscopic data. The quantitative information has been summarized for clarity and comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |
| 12.11 | s | 1H | N-H (imidazole) |
| 7.60 | dd, J = 5.9, 3.2 | 2H | Aromatic C-H |
| 7.22-7.17 | m | 2H | Aromatic C-H |
| 2.79 | tt, J = 10.8, 3.5 | 1H | C-H (cyclohexyl, methine) |
| 2.00 | d, J = 8.3 | 2H | C-H (cyclohexyl) |
| 1.77 | d, J = 11.7 | 2H | C-H (cyclohexyl) |
| 1.72-1.51 | m | 3H | C-H (cyclohexyl) |
| 1.46-1.15 | m | 3H | C-H (cyclohexyl) |
| Solvent: CDCl₃, Frequency: 400 MHz.[2] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 157.4 | C=N (imidazole C2) |
| 138.4 | Aromatic C |
| 137.1 | Aromatic C |
| 123.2 | Aromatic C-H |
| 122.9 | Aromatic C-H |
| 118.3 | Aromatic C-H |
| 114.7 | Aromatic C-H |
| 33.8 | Cyclohexyl C-H (methine) |
| 29.9 | Cyclohexyl CH₂ |
| 26.2 | Cyclohexyl CH₂ |
| 26.0 | Cyclohexyl CH₂ |
| Solvent: DMSO, Frequency: 101 MHz.[2] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental formula of the compound. The data below includes predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₃H₁₆N₂; Monoisotopic Mass: 200.13135 Da).[3]
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 201.13863 |
| [M+Na]⁺ | 223.12057 |
| [M-H]⁻ | 199.12407 |
| [M+NH₄]⁺ | 218.16517 |
| [M]⁺ | 200.13080 |
| Data sourced from PubChem predictions.[3] |
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for this compound was not available in the searched literature, the expected characteristic absorption bands for the benzimidazole and cyclohexyl functional groups are listed below based on typical values for related structures.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Cyclohexyl (aliphatic) |
| ~1620 | C=N Stretch | Imidazole |
| ~1450 | C=C Stretch | Aromatic Ring |
| 750-700 | C-H Bend (out-of-plane) | Ortho-disubstituted benzene |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of this compound, adapted from standard laboratory procedures for benzimidazole derivatives.[4][5][6]
Synthesis of 2-Substituted Benzimidazoles
A common route for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[6] For this compound, cyclohexanecarboxaldehyde or cyclohexanecarboxylic acid would be the corresponding reagent.
-
Reaction Setup : Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol or methanol).
-
Reagent Addition : Add an equimolar amount of cyclohexanecarboxaldehyde. An oxidizing agent or catalyst, such as p-toluenesulfonic acid, may be required.[6]
-
Reaction Conditions : Reflux the mixture for several hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After cooling, the reaction mixture is often neutralized or basified to precipitate the crude product.
-
Purification : The crude solid is collected by filtration, washed with a cold solvent, and purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.[5][6]
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[2][7]
-
Data Acquisition : Acquire spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[4] Obtain a sufficient number of scans to achieve a high signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Perform the analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[5]
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the instrument is calibrated with a known standard to maintain high mass accuracy.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Collect the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrophotometer, such as a Bruker Vertex 70.[4]
-
Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the resulting spectrum of transmittance or absorbance versus wavenumber.
Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Detailed workflow for the multi-technique spectroscopic analysis of a purified sample.
References
- 1. N-Cyclohexyl-1H-benzimidazol-2-amine [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C13H16N2) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
Crystal Structure of 2-Cyclohexyl-1H-benzimidazole: A Technical Guide
Disclaimer: The crystal structure for 2-Cyclohexyl-1H-benzimidazole is not publicly available. This guide utilizes the crystallographic data for the closely related compound, 2-[2'-cyclohexyl]ethyl benzimidazole , as a representative model to provide insights into the structural characteristics of this class of compounds.
Abstract
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a cyclohexyl moiety at the 2-position of the benzimidazole core is a common strategy to enhance lipophilicity and modulate pharmacological properties. Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a detailed overview of the crystal structure of 2-[2'-cyclohexyl]ethyl benzimidazole, serving as a valuable proxy for this compound. The guide includes a summary of crystallographic data, detailed experimental protocols for synthesis and crystallization, and an exploration of the potential biological signaling pathways influenced by this class of compounds.
Introduction
Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the biological activity. Alkyl and cycloalkyl substituents, such as the cyclohexyl group, are of particular interest as they can influence the molecule's interaction with biological targets and its pharmacokinetic profile.
Due to the absence of publicly available crystallographic data for this compound, this whitepaper focuses on the crystal structure of 2-[2'-cyclohexyl]ethyl benzimidazole (C₁₅H₂₀N₂). This compound, featuring a cyclohexyl group linked to the benzimidazole core via an ethyl bridge, provides a structurally relevant model for understanding the conformational preferences and intermolecular interactions that are likely to be present in the target molecule.
Crystal Structure Analysis of 2-[2'-cyclohexyl]ethyl benzimidazole
The crystal structure of 2-[2'-cyclohexyl]ethyl benzimidazole was determined by Mrozek et al. and published in Zeitschrift für Kristallographie - New Crystal Structures.[1][2]
Crystallographic Data
The key crystallographic parameters for 2-[2'-cyclohexyl]ethyl benzimidazole are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀N₂ |
| Formula Weight | 228.34 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| Unit Cell Dimensions | a = 8.565(2) Å, b = 9.813(2) Å, c = 32.226(6) Å |
| Unit Cell Volume | 2708.5(9) ų |
| Z | 8 |
| Temperature | 293(2) K |
| Radiation Wavelength | Not specified |
| R-factor | 0.064 |
| CCDC Deposition Number | 1267/7 |
Molecular and Crystal Packing
The molecular structure of 2-[2'-cyclohexyl]ethyl benzimidazole reveals a planar benzimidazole ring system. The cyclohexyl ring adopts a stable chair conformation. In the crystal lattice, the molecules are organized into chains along the y-axis, stabilized by intermolecular hydrogen bonds between the N-H group of the benzimidazole ring of one molecule and the nitrogen atom of an adjacent molecule.[1][2]
Experimental Protocols
This section details the methodologies for the synthesis and crystallization of 2-alkyl-benzimidazole derivatives, based on established literature procedures.
Synthesis of 2-Alkyl-benzimidazoles
A general and widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
General Procedure:
-
An equimolar mixture of o-phenylenediamine and the corresponding cycloalkyl-alkanoic acid (e.g., cyclohexylacetic acid or 3-cyclohexylpropanoic acid) is prepared.
-
The mixture is heated in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid (e.g., 4M HCl).
-
The reaction is typically refluxed for several hours.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The precipitate is then collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
General Procedure:
-
The purified 2-alkyl-benzimidazole derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to form a nearly saturated solution.
-
The solution is filtered to remove any insoluble impurities.
-
The clear filtrate is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
The vial is left undisturbed in a vibration-free environment.
-
Crystals typically form over a period of several days to weeks.
Biological Signaling Pathways
Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. While specific signaling pathways for this compound have not been elucidated, the broader class of 2-alkyl-benzimidazoles has been implicated in several key cellular processes, particularly in antimicrobial contexts.
The primary mechanism of action for many benzimidazole anthelmintics is the disruption of microtubule polymerization by binding to β-tubulin. This leads to the inhibition of cell division, glucose uptake, and other essential cellular functions in the parasite.
In bacteria and fungi, benzimidazole derivatives may act through multiple pathways, including:
-
Inhibition of Nucleic Acid Synthesis: Some benzimidazoles can interfere with DNA and RNA synthesis, leading to the cessation of cell growth and proliferation.
-
Enzyme Inhibition: These compounds can inhibit the activity of essential enzymes involved in metabolic pathways.
-
Disruption of Cell Membrane Integrity: Some derivatives can damage the cell membrane, leading to leakage of cellular contents and cell death.
Conclusion
While the precise crystal structure of this compound remains to be determined, the analysis of the closely related 2-[2'-cyclohexyl]ethyl benzimidazole provides valuable structural insights for researchers and drug development professionals. The data presented in this guide, including crystallographic parameters, experimental protocols, and potential mechanisms of action, serves as a foundational resource for the rational design and development of novel benzimidazole-based therapeutic agents. Further crystallographic studies on this compound are warranted to provide a more definitive understanding of its three-dimensional structure and to further refine structure-activity relationship models.
References
Biological Screening of 2-Cyclohexyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of 2-Cyclohexyl-1H-benzimidazole and its derivatives. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[1][2][3] The inclusion of a cyclohexyl group at the 2-position can influence the lipophilicity and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide details the key biological activities, experimental protocols for their evaluation, and the underlying signaling pathways.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated promising activity across several therapeutic areas, including antiviral, anticancer, antimicrobial, and antifungal applications.
Antiviral Activity
A notable antiviral target for benzimidazole derivatives is the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C Virus (HCV), a crucial enzyme for viral replication.[4] The this compound scaffold is a common feature in non-nucleoside inhibitors (NNIs) of HCV polymerase.[4] These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site for nucleotide incorporation, thereby impeding the polymerization process.[4]
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents through various mechanisms of action.[5][6][7] One of the key pathways targeted is the intrinsic apoptosis pathway, specifically through the inhibition of anti-apoptotic Bcl-2 family proteins.[8] By inhibiting Bcl-2, these compounds promote the release of pro-apoptotic factors from the mitochondria, leading to programmed cell death in cancer cells. Some derivatives have also been reported to induce cell cycle arrest.
Antimicrobial and Antifungal Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[1][3] Derivatives of 2-substituted-1H-benzimidazoles have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][9] The mechanism of action for their antifungal properties can involve the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[3]
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives and related compounds.
Table 1: Antiviral Activity of Benzimidazole-Based HCV Polymerase Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| Compound A | HCV RdRP | Enzyme Activity Assay | ~0.25 | [4] |
| Compound B | HCV RdRP | Enzyme Activity Assay | ~0.25 | [4] |
Note: Compound A is 2-[4-({4′-chloro-4-[(4-hydroxypiperidin-1-yl) carbonyl]-1,1′-biphenyl-2-yl}methoxy)-2-fluorophenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylic acid and Compound B is N-{[1-cyclohexyl-2-(3-furyl)-1H-benzimidazol-5-yl]carbonyl}-5-hydroxy-l-tryptophan.[4]
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Fluoro aryl benzimidazole derivative 1 | HOS, G361, MCF-7, K-562 | Calcein Assay | 1.8, 2.0, 2.8, 7.8 | [7] |
| Benzimidazole-thiazolidinedione hybrid 2 | A549 | MTT Assay | 11.46 | [7] |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole 24 | MDA-MB-231 | Not Specified | 16.38 | [7] |
Table 3: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives
| Compound Series | Microorganism | Activity (MIC, mg/L) | Reference |
| New class of benzimidazole and phenyl-substituted benzyl ethers | Various Bacteria | 0.39–0.78 | [1] |
| New bis-benzimidazole diamidine compounds | Various Bacteria | 0.12–0.5 | [1] |
| Novel series of pyrido[1,2-a]benzimidazole derivatives | Various Bacteria | 100–250 | [1] |
| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 µg/ml | [10] |
| 1-Decyl-1H-benzo[d]imidazole | Candida species | 2-256 µg/ml | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the biological screening of this compound derivatives.
HCV NS5B RNA-Dependent RNA Polymerase (RdRP) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template/primer (e.g., homopolymeric poly(A)/oligo(U)18)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]CTP or [³H]GTP)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
EDTA solution
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA template/primer, and three of the four rNTPs.
-
Add the test compound at various concentrations (typically in DMSO, with a final concentration not exceeding 1%). Include a vehicle control (DMSO only) and a positive control (a known NS5B inhibitor).
-
Initiate the reaction by adding the purified HCV NS5B enzyme and the radiolabeled rNTP.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 1-2 hours).
-
Stop the reaction by adding an EDTA solution.
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
-
Filter the precipitate onto a glass fiber filter and wash to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
MTT Cell Viability Assay for Anticancer Screening
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., CLSI guidelines).
-
Add the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Bcl-2 Inhibition Pathway in Apoptosis
Many benzimidazole derivatives exert their anticancer effects by targeting the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. The following diagram illustrates this mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. atcc.org [atcc.org]
- 8. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 9. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 10. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Cyclohexyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexyl-1H-benzimidazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it delves into the mechanistic aspects of their biological activity, supported by visual diagrams of key signaling pathways.
Core Synthesis Methodologies
The synthesis of this compound and its derivatives predominantly involves the condensation of an o-phenylenediamine with cyclohexanecarboxaldehyde or a related cyclohexyl-containing carboxylic acid or its derivative.[1][2] Modern synthetic approaches often employ catalysts to enhance reaction rates and yields, with many protocols adaptable to one-pot procedures, which offer advantages in terms of efficiency and sustainability.[3][4]
Several catalytic systems have been successfully utilized for the synthesis of 2-substituted benzimidazoles. These include metal-based catalysts, such as those involving iron, cobalt, and zinc, as well as non-metal catalysts and heterogeneous catalysts that facilitate easier product purification and catalyst recycling.[4][5][6] Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating these derivatives.[7]
Synthetic Workflow Overview
The general synthetic pathway for this compound derivatives is a cyclocondensation reaction. The process begins with the reaction of o-phenylenediamine with cyclohexanecarboxaldehyde to form a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product.
Quantitative Data Summary
The following table summarizes various catalytic systems and reaction conditions for the synthesis of 2-substituted benzimidazole derivatives, which are applicable to the synthesis of the 2-cyclohexyl variant.
| Catalyst | Aldehyde/Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MgO@DFNS (10 wt%) | Cyclohexanecarboxaldehyde | Ethanol | Room Temp. | 3 | 92 | [3] |
| NaOH/I₂ | Aromatic Aldehydes | - | Room Temp. | 4-7 min (Ultrasound) | Up to 99 | [4] |
| ZnO NPs (0.02 mol%) | Aromatic Aldehydes | Ethanol | 70 | 0.25 - 2 | High | [8] |
| ZnFe₂O₄ | Aromatic Aldehydes | - | 70 | 0.5 - 1 | 88 - 92 | [6] |
| FeCl₃/Al₂O₃ | Aromatic Aldehydes | DMF | 25 | - | Good | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of this compound.
Protocol 1: MgO@DFNS Catalyzed Synthesis[3]
-
Materials: o-phenylenediamine (1 mmol), cyclohexanecarboxaldehyde (1.1 mmol), 10 wt% MgO@DFNS catalyst, Ethanol.
-
Procedure: a. In a two-neck round-bottom flask, combine o-phenylenediamine (1 mmol) and cyclohexanecarboxaldehyde (1.1 mmol) in ethanol. b. Add the required amount of 10 wt% MgO@DFNS catalyst to the mixture. c. Stir the reaction mixture at room temperature for 3 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, filter the reaction mixture to separate the catalyst. f. The filtrate containing the product can be further purified by recrystallization. g. The recovered catalyst can be dried and reused.
Protocol 2: Ultrasound-Assisted Synthesis using NaOH/I₂[4]
-
Materials: o-phenylenediamine, Aromatic aldehyde (e.g., cyclohexanecarboxaldehyde), NaOH, I₂.
-
Procedure: a. Combine the o-phenylenediamine and the aldehyde in a suitable vessel. b. Add NaOH and I₂ as the oxidant system. c. Subject the mixture to ultrasonic irradiation at room temperature for 4-7 minutes. d. The reaction is typically monitored by TLC. e. Upon completion, the product can be isolated and purified using standard techniques.
Mechanism of Action and Signaling Pathways
This compound derivatives, like many other benzimidazole compounds, exhibit a range of biological activities, with anticancer and antiparasitic effects being particularly prominent.[9][10] The primary mechanisms of action identified are the induction of apoptosis and the inhibition of tubulin polymerization.[5][11][12]
Induction of Apoptosis
Many benzimidazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[1][13] This often occurs through the intrinsic or mitochondrial pathway. The process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[8] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in cell death. Some derivatives with a cyclohexyl moiety have been shown to induce cell death through the production of mitochondrial superoxide and the activation of caspases.[14]
Inhibition of Tubulin Polymerization
Another key mechanism of action for many benzimidazole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11][15] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these derivatives prevent its polymerization into functional microtubules. This disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[16]
Conclusion
The synthesis of this compound derivatives can be achieved through various efficient, often one-pot, methods utilizing a range of catalytic systems. These compounds demonstrate significant potential as therapeutic agents, primarily through the induction of apoptosis and the inhibition of tubulin polymerization. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of molecules.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Cyclohexyl-1H-benzimidazol-2-amine [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]
- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Cyclohexyl-1H-benzimidazole
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this guide, specific experimental data on the solubility and stability of 2-Cyclohexyl-1H-benzimidazole are not extensively available in the public domain. This document provides a comprehensive overview based on the known physicochemical properties of the benzimidazole scaffold, the influence of the cyclohexyl substituent, and established analytical methodologies. It is intended to guide researchers in the experimental evaluation of this compound.
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core fused to a cyclohexyl group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its behavior in biological systems, formulation development, and overall potential as a therapeutic agent.
This technical guide provides a projection of the solubility and stability characteristics of this compound and furnishes detailed, generalized experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of this compound are influenced by both the aromatic, polar benzimidazole ring system and the nonpolar, lipophilic cyclohexyl substituent. While experimental data is scarce, properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and by comparison with similar structures.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Information | Rationale / Comment |
| Molecular Formula | C₁₃H₁₆N₂ | - |
| Molecular Weight | 200.28 g/mol | - |
| Appearance | White to off-white solid | Typical for benzimidazole derivatives. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| pKa | ~5.0 - 6.0 (for the conjugate acid) | The benzimidazole ring is weakly basic. |
| logP (Octanol/Water) | ~3.5 - 4.5 | The cyclohexyl group significantly increases lipophilicity compared to the parent benzimidazole (logP ~1.5). |
| Polar Surface Area | ~30 - 40 Ų | Contributed primarily by the two nitrogen atoms of the imidazole ring. |
Solubility Profile (Projected)
The solubility of a compound is a key determinant of its absorption and bioavailability. The presence of the bulky, nonpolar cyclohexyl group is expected to make this compound poorly soluble in aqueous media. Benzimidazoles, as a class, tend to be more soluble in polar organic solvents.
Table 2: Projected Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Projected Solubility | Rationale |
| Aqueous | Water, Phosphate Buffered Saline (PBS) | Very Low to Insoluble | The high lipophilicity of the cyclohexyl group dominates. Solubility may increase at acidic pH due to protonation of the imidazole ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Freely Soluble | These solvents can interact with the polar benzimidazole moiety. DMSO is a common solvent for initial stock solutions of benzimidazoles.[1][2] |
| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | The solubility in alcohols generally decreases with increasing alkyl chain length of the alcohol.[3][4] |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar benzimidazole core limits solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., PBS pH 7.4, Water, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated High-Performance Liquid Chromatography (HPLC) method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[5][6]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a validated HPLC-UV method. Analyze the sample and calculate the concentration against a standard curve.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or mM.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 5. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
quantum chemical calculations for 2-Cyclohexyl-1H-benzimidazole
An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Cyclohexyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. Benzimidazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Understanding the fundamental molecular properties through computational methods like Density Functional Theory (DFT) is crucial for rational drug design and development.[3][4] This guide outlines the theoretical framework, computational protocols, and interpretation of key calculated parameters.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly effective for studying benzimidazole derivatives.[3][5] The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a commonly employed method that provides a good balance between accuracy and computational cost for organic molecules.[2][5][6][7]
Experimental Protocols
A typical computational protocol for analyzing this compound involves the following steps:
-
Structure Optimization: The initial molecular structure of this compound is drawn using a molecular visualizer and then its geometry is optimized. This process finds the lowest energy conformation of the molecule. A common level of theory for this step is DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[2][8][9]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[7]
-
Electronic Property Analysis: Key electronic properties are derived from the optimized structure. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.[10][11]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution around the molecule. This map is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, as well as sites for hydrogen bonding.[5][12]
-
Spectroscopic Simulations: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using methods like GIAO (Gauge-Independent Atomic Orbital) to aid in the interpretation of experimental NMR spectra.[8]
The logical flow of these computational steps is illustrated in the diagram below.
References
- 1. jocpr.com [jocpr.com]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 10. irjweb.com [irjweb.com]
- 11. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-Substituted Benzimidazole Derivatives with a Focus on Cyclohexyl Moieties
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Many of these derivatives have been explored for their potential as anticancer agents, functioning through diverse mechanisms such as the inhibition of topoisomerase, disruption of microtubule polymerization, and the induction of apoptosis.[1] This guide synthesizes the preliminary cytotoxicity data of various benzimidazole derivatives, providing insights into their potential as anticancer agents and the experimental protocols utilized for their assessment.
Quantitative Cytotoxicity Data
The cytotoxic activity of benzimidazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several benzimidazole derivatives against a variety of human cancer cell lines from published research.
Table 1: Cytotoxic Activity of 1,2,5-Trisubstituted Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | CCRF/CEM | >50 | [2] |
| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | CEM/ADR5000 | >50 | [2] |
| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | MCF7 | >50 | [2] |
| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | Caco-2 | >50 | [2] |
Table 2: Cytotoxic Activity of Other Relevant Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide (5a) | MCF-7 | Not specified (95% inhibition) | |
| N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide (5a) | A549 | Not specified (77% inhibition) | |
| Cisplatin (Reference) | MCF-7 | Not specified (60% inhibition) | |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 3) | HepG2 | 25.14 | [3] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 3) | MCF-7 | 22.41 | [3] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide (Compound 3) | DLD-1 | 41.97 | [3] |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivative (Compound 24) | MDA-MB-231 | 16.38 | [4] |
| Camptothecin (Reference) | MDA-MB-231 | 0.41 | [4] |
| Bromo-derivative of benzimidazole (Compound 5) | MCF-7 | 17.8 ± 0.24 µg/mL | [5] |
| Bromo-derivative of benzimidazole (Compound 5) | DU-145 | 10.2 ± 1.4 µg/mL | [5] |
| Bromo-derivative of benzimidazole (Compound 5) | H69AR | 49.9 ± 0.22 µg/mL | [5] |
Experimental Protocols
The evaluation of the cytotoxic effects of benzimidazole derivatives typically involves a series of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.
1. Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to:
-
MCF-7 (human breast adenocarcinoma)[3]
-
A549 (human lung carcinoma)
-
HeLa (human epithelioid cervix carcinoma)[6]
-
PC3 (human prostate cancer)[6]
-
HepG2 (human hepatocellular carcinoma)[3]
-
DLD-1 (human colorectal adenocarcinoma)[3]
-
MDA-MB-231 (human triple-negative breast cancer)[4]
-
CCRF/CEM (human T-cell lymphoblast-like)[2]
-
CEM/ADR5000 (doxorubicin-resistant CCRF/CEM)[2]
-
Caco-2 (human colorectal adenocarcinoma)[2]
-
-
Culture Medium: Cells are typically cultured in a suitable medium such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.[7]
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]
2. Cytotoxicity Assays
-
MTT Assay:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[3]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined.
-
-
Sulforhodamine B (SRB) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated.
-
3. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of benzimidazole derivatives are often attributed to their ability to induce apoptosis and interfere with the cell cycle.
Apoptosis Induction: Many benzimidazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3][4] This can involve the upregulation of pro-apoptotic proteins like BAX and caspases (e.g., CASPASE-3 and CASPASE-8) and the downregulation of anti-apoptotic proteins like BCL-2.[3][4]
Cell Cycle Arrest: Some benzimidazole compounds can cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cell proliferation.[5][8]
Enzyme Inhibition: Certain benzimidazole derivatives exhibit their anticancer activity by inhibiting key enzymes involved in cancer cell proliferation and survival, such as topoisomerase and epidermal growth factor receptor (EGFR) kinase.[1][8]
Visualizations
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Proposed apoptotic signaling pathways induced by benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]
- 7. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Analysis of 2-Cyclohexyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the thermal analysis of 2-Cyclohexyl-1H-benzimidazole. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard procedures for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presenting a framework for such an investigation. The provided data tables and figures are illustrative, based on typical results for similar organic compounds, and serve as a template for reporting and visualization.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal properties is crucial for drug development, formulation, and ensuring stability during manufacturing and storage. Thermal analysis techniques, such as DSC and TGA, provide critical information regarding its melting point, heat of fusion, decomposition temperature, and overall thermal stability.
Physicochemical Properties
A summary of the known and expected physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂ | - |
| Molecular Weight | 200.28 g/mol | - |
| Melting Point (°C) | > 225 | [1] |
Thermal Analysis Data
The following table summarizes hypothetical, yet representative, quantitative data that would be obtained from a comprehensive thermal analysis of this compound.
| Analysis Technique | Parameter | Illustrative Value | Unit |
| Differential Scanning Calorimetry (DSC) | Onset of Melting | 226.5 | °C |
| Peak Melting Temperature (T_m) | 228.2 | °C | |
| Heat of Fusion (ΔH_f) | 150.8 | J/g | |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (T_d) | 250.1 | °C |
| Temperature at 5% Weight Loss | 255.3 | °C | |
| Temperature at 50% Weight Loss | 285.7 | °C | |
| Residual Mass at 500°C | < 1 | % |
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are provided below.
4.1 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and heat of fusion of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).
-
Procedure:
-
A sample of this compound (3-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed. An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is equilibrated at 25 °C.
-
The sample is heated at a constant rate of 10 °C/min from 25 °C to 300 °C under a nitrogen atmosphere (flow rate: 50 mL/min).
-
The heat flow to the sample is recorded as a function of temperature.
-
The onset temperature of the endothermic event is determined as the melting point, and the area under the peak is integrated to calculate the heat of fusion.
-
4.2 Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).
-
Procedure:
-
A sample of this compound (5-10 mg) is placed in a ceramic or platinum TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated from 25 °C to 500 °C at a constant heating rate of 10 °C/min.
-
The analysis is conducted under a nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative decomposition.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant weight loss begins.
-
Visualizations
5.1 Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for conducting the thermal analysis of this compound.
References
An In-depth Technical Guide to 2-Substituted Benzimidazoles: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry. Among its various derivatives, 2-substituted benzimidazoles have garnered significant attention due to their broad and potent pharmacological activities. These compounds have been extensively explored and developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. Their therapeutic success is largely attributed to their ability to interact with various biological targets with high specificity and affinity. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of 2-substituted benzimidazoles, serving as a vital resource for researchers and professionals in the field of drug discovery and development.
Synthesis of 2-Substituted Benzimidazoles
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. Various methodologies have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.
General Synthetic Workflow
A typical synthetic route involves the reaction of an o-phenylenediamine with an aldehyde, often facilitated by a catalyst, to form a Schiff base intermediate which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole.
Experimental Protocols: Synthesis
Below are detailed methodologies for key synthetic procedures cited in the literature.
Protocol 1: One-Pot Synthesis using Ammonium Acetate[1]
This protocol describes a simple and highly selective procedure for the condensation of o-phenylenediamine derivatives with aldehydes.
-
Materials:
-
o-Phenylenediamine derivative (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Absolute ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative and the aldehyde in absolute ethanol.
-
Add ammonium acetate to the mixture.
-
Heat the reaction mixture at 75 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis using FeCl3/Al2O3 as a Catalyst
This method provides a facile and selective synthesis at ambient temperature.
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
FeCl3/Al2O3 (10 mol% based on FeCl3)
-
Dimethylformamide (DMF) (2 mL)
-
-
Procedure:
-
Dissolve o-phenylenediamine and the aromatic aldehyde in DMF in a Pyrex flask.
-
Add the FeCl3/Al2O3 catalyst to the mixture.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water).
-
Biological Activities of 2-Substituted Benzimidazoles
2-Substituted benzimidazoles exhibit a remarkable range of biological activities, which are summarized below with quantitative data from various studies.
Anticancer Activity
Many 2-substituted benzimidazoles have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms often involve the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases.
Table 1: Anticancer Activity of 2-Substituted Benzimidazoles (IC50 values)
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Fluoro-2-hydroxyphenyl | HepG2 (Liver) | 0.39 | [1] |
| 2 | 4-(piperidine-1-yl)phenyl | A549 (Lung) | 111.70 | [2] |
| 3 | 3-Chlorobenzyl | DLD-1 (Colon) | 185.30 | [2] |
| 4 | p-chlorophenyl-substituted 1,2,3-triazolyl N-isopropylamidine | A549 (Lung) | 0.05 | [3] |
| 5 | Benzyl-substituted 1,2,3-triazolyl imidazoline | A549 (Lung) | 0.07 | [3] |
| 6 | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine | c-Met Kinase | 0.030 | [3] |
| 7 | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine | MCF-7 (Breast) | 6.1 | [3] |
| 8 | 2-Aryl-1,2,4-oxadiazole | NCI 60-cell line panel | 0.79-28.2 | [4] |
| 9 | Pyrazanobenzimidazole | MCF-7 (Breast) | 31.30-71.88 | |
| 10 | Indole-2-carboxylic acid derivative | Pin1 | 10-740 | [5] |
Antimicrobial Activity
The antimicrobial properties of 2-substituted benzimidazoles are well-documented, with many derivatives showing significant activity against a broad spectrum of bacteria and fungi. A key mechanism of action is the inhibition of DNA gyrase.
Table 2: Antimicrobial Activity of 2-Substituted Benzimidazoles (MIC values)
| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 11 | N-alkyl | E. coli (TolC mutant) | 2 | [6] |
| 12 | Benzimidazole-triazole hybrid | S. aureus (MRSA) | 16 | [6] |
| 13 | Benzimidazole-triazole hybrid | S. aureus (MRSA) | 8 | [6] |
| 14 | 2-Methanthiol | S. epidermidis | 32 | [7] |
| 15 | 2-Methanthiol | S. haemolyticus | 32 | [7] |
| 16 | 2-mercaptobenzimidazole derivative (ZR-1) | E. coli | 15.62 | |
| 17 | 2-mercaptobenzimidazole derivative (ZR-1) | S. aureus | 15.62 | |
| 18 | 2-mercaptobenzimidazole derivative (ZR-8) | C. albicans | 3.40 | |
| 19 | 2-aryl-benzimidazole | S. aureus | 0.5-64 | [8] |
| 20 | 2-aryl-benzimidazole | Mycobacteria | 2-64 | [8] |
Antiviral Activity
Several 2-substituted benzimidazoles have emerged as potent antiviral agents, particularly against RNA viruses. Their mechanisms can involve the inhibition of viral enzymes like RNA-dependent RNA polymerase.
Table 3: Antiviral Activity of 2-Substituted Benzimidazoles (EC50 values)
| Compound ID | 2-Substituent | Virus | EC50 (µM) | Reference |
| 21 | 5-amidino-2-(pyridin-2-yl) | Echovirus 7 | 0.63 | |
| 22 | 5-amidino-2-(pyridin-2-yl) | Coxsackievirus B5 | 4.3 | |
| 23 | 5-amidino-2-(N-methyl-pyrrol) | Adenovirus 5 | 5.9 | |
| 24 | 5-amidino-2-(N-methyl-pyrrol) | Coxsackievirus B5 | 3.5 | |
| 25 | Benzimidazole-based allosteric inhibitor | Hepatitis C Virus (HCV) | ~0.35 | [9] |
Experimental Protocols: Biological Evaluation
Detailed protocols for common in vitro assays used to evaluate the biological activity of 2-substituted benzimidazoles are provided below.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
96-well plates
-
2-Substituted benzimidazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 4: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
2-Substituted benzimidazole test compounds
-
Inoculum suspension standardized to 0.5 McFarland
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37 °C for 16-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 2-substituted benzimidazoles stem from their interaction with various cellular targets and modulation of key signaling pathways.
Inhibition of Tubulin Polymerization
A primary mechanism of anticancer and anthelmintic activity for many benzimidazoles is the inhibition of microtubule formation by binding to β-tubulin. This disrupts cell division, leading to cell cycle arrest and apoptosis.[4][10][11][12][13]
Induction of Apoptosis
Several 2-substituted benzimidazoles induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][14]
Inhibition of Bacterial DNA Gyrase
The antibacterial activity of certain 2-substituted benzimidazoles is attributed to their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[6][8][15][16][17][18]
Conclusion
2-Substituted benzimidazoles continue to be a highly promising class of heterocyclic compounds in the pursuit of novel therapeutics. Their synthetic accessibility, coupled with a wide spectrum of potent biological activities, makes them attractive scaffolds for further derivatization and optimization. This technical guide has provided a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and key mechanisms of action. It is anticipated that this information will serve as a valuable resource for researchers dedicated to the design and development of next-generation drugs based on the benzimidazole core, ultimately contributing to the advancement of treatments for a multitude of diseases.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 18. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of the Anticancer Activity of 2-Cyclohexyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro anticancer properties of the novel compound, 2-Cyclohexyl-1H-benzimidazole. While specific experimental data on this particular molecule is not extensively available in current literature, the following protocols are based on established methodologies for evaluating the anticancer potential of benzimidazole derivatives.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer effects.[1][2][3] The benzimidazole core is structurally similar to naturally occurring purine nucleotides, allowing these compounds to interact with various biological targets implicated in cancer progression.[1] Many benzimidazole derivatives have been shown to exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][4]
This document outlines the standard in vitro assays to characterize the anticancer activity of this compound, a derivative featuring a cyclohexyl substitution at the 2-position. The cyclohexyl group may influence the compound's lipophilicity and steric interactions with its biological targets, potentially modulating its efficacy and selectivity.
Quantitative Data Summary
While specific IC50 values for this compound are not yet reported in the literature, researchers can populate the following tables with their experimental data. The tables are structured based on data typically reported for other anticancer benzimidazole derivatives.
Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | Enter experimental data | Enter experimental data |
| MDA-MB-231 | Breast Adenocarcinoma | Enter experimental data | Enter experimental data |
| A549 | Lung Carcinoma | Enter experimental data | Enter experimental data |
| HepG2 | Hepatocellular Carcinoma | Enter experimental data | Enter experimental data |
| DLD-1 | Colorectal Adenocarcinoma | Enter experimental data | Enter experimental data |
| PC-3 | Prostate Cancer | Enter experimental data | Enter experimental data |
| HeLa | Cervical Cancer | Enter experimental data | Enter experimental data |
| HEK-293 | Normal Embryonic Kidney | Enter experimental data | Enter experimental data |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data for a reference compound (e.g., Doxorubicin, Cisplatin) should be included for comparison.
Table 2: Effect of this compound on Cell Cycle Distribution in a Selected Cancer Cell Line (e.g., A549)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | Enter experimental data | Enter experimental data | Enter experimental data |
| This compound (IC50) | Enter experimental data | Enter experimental data | Enter experimental data |
| This compound (2 x IC50) | Enter experimental data | Enter experimental data | Enter experimental data |
Table 3: Induction of Apoptosis by this compound in a Selected Cancer Cell Line (e.g., A549)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | Enter experimental data | Enter experimental data | Enter experimental data |
| This compound (IC50) | Enter experimental data | Enter experimental data | Enter experimental data |
| This compound (2 x IC50) | Enter experimental data | Enter experimental data | Enter experimental data |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the in vitro anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on various cancer cell lines.[2][3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2, DLD-1) and a normal cell line (e.g., HEK-293)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a dose-response curve.
Experimental Workflow for MTT Assay
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acu.edu.in [acu.edu.in]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Assay of 2-Cyclohexyl-1H-benzimidazole against E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of 2-Cyclohexyl-1H-benzimidazole against Escherichia coli (E. coli). Benzimidazole derivatives are a promising class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document outlines the necessary procedures to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound, and explores its potential mechanism of action.
Introduction to 2-Substituted Benzimidazoles
Benzimidazoles, formed from the fusion of benzene and imidazole rings, are versatile scaffolds in medicinal chemistry.[1] Their structural similarity to purine nucleoside bases allows for interaction with various biopolymers in living systems.[3] The antimicrobial potential of benzimidazole derivatives against a spectrum of microorganisms, including E. coli, has been extensively documented.[1][2] Modifications at the 2-position of the benzimidazole ring have been shown to significantly influence their biological activity.[2] While a broad range of 2-substituted benzimidazoles have been synthesized and tested, derivatives with a cyclohexyl group have shown significant antibacterial activity, making this compound a compound of interest for further investigation.[4]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the antimicrobial assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli
| Compound | Test Organism (E. coli strain) | MIC (µg/mL) | Reference Antibiotic (e.g., Ciprofloxacin) MIC (µg/mL) |
| This compound | ATCC 25922 | [Insert experimental data] | [Insert experimental data] |
| Clinical Isolate 1 | [Insert experimental data] | [Insert experimental data] | |
| TolC mutant strain | [Insert experimental data] | [Insert experimental data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against E. coli
| Compound | Test Organism (E. coli strain) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| This compound | ATCC 25922 | [Insert experimental data] | [Insert experimental data] | [Insert interpretation] |
| Clinical Isolate 1 | [Insert experimental data] | [Insert experimental data] | [Insert interpretation] | |
| TolC mutant strain | [Insert experimental data] | [Insert experimental data] | [Insert interpretation] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in MHB. It is crucial to determine that the final concentration of DMSO does not inhibit bacterial growth.[5]
-
Bacterial Inoculum Preparation: Culture E. coli in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The typical concentration range to test is 0.125 to 256 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound and control wells.
-
Controls:
-
Positive Control: Inoculum in MHB without the compound.
-
Negative Control: MHB alone.
-
Solvent Control: Inoculum in MHB with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of bacterial colonies on the MHA plate.
-
MBC/MIC Ratio: Calculate the MBC/MIC ratio. A ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Visualizations
Experimental Workflow
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antifungal Evaluation of 2-Cyclohexyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antifungal properties of 2-cyclohexyl-1H-benzimidazole derivatives. The protocols and data presented are compiled from established research and are intended to guide the screening and characterization of this class of compounds as potential antifungal agents.
Introduction
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. The core mechanism of action for many antifungal benzimidazoles involves the disruption of microtubule assembly in fungal cells through binding to β-tubulin.[1][2][3] This interference with microtubule function leads to the inhibition of mitosis and cell division.[2][3] An alternative mechanism observed in some derivatives is the inhibition of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[4][5] The 2-substituted benzimidazoles, in particular, have been a focus of drug discovery efforts, with the substituent at the 2-position playing a crucial role in determining the antifungal potency and spectrum. The cyclohexyl group at this position is of interest due to its lipophilic nature, which may enhance cell membrane permeability.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative 2-substituted benzimidazole derivatives against common fungal pathogens. While specific data for this compound is not extensively published, the data for derivatives with other bulky alkyl or phenyl groups at the 2-position provide a strong indication of the potential antifungal efficacy.
Table 1: MIC of 2-Substituted Benzimidazole Derivatives against Candida albicans
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(Trifluoromethyl)phenyl-1H-benzimidazole | C. albicans | >1024 | [5] |
| N-methyl-2-(Trifluoromethyl)phenyl-1H-benzimidazole | C. albicans | 256 | [5] |
| 2-Phenyl-1H-benzimidazole | C. albicans | >1024 | [5] |
| N-Ethyl-2-phenyl-1H-benzimidazole | C. albicans | 64 | [6] |
| N-Propyl-2-phenyl-1H-benzimidazole | C. albicans | 64 | [6] |
| 1-Nonyl-1H-benzimidazole | C. albicans | 0.5-256 | [7] |
| 1-Decyl-1H-benzimidazole | C. albicans | 2-256 | [7] |
Table 2: MIC of 2-Substituted Benzimidazole Derivatives against Aspergillus niger
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(Trifluoromethyl)phenyl-1H-benzimidazole | A. niger | 512 | [5] |
| N-methyl-2-(Trifluoromethyl)phenyl-1H-benzimidazole | A. niger | 64 | [5] |
| 2-Phenyl-1H-benzimidazole | A. niger | >1024 | [5] |
| N-Ethyl-2-phenyl-1H-benzimidazole | A. niger | 64 | [6] |
| N-Propyl-2-phenyl-1H-benzimidazole | A. niger | 128 | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is suitable for determining the MIC of compounds against yeast species like Candida albicans.[8][9][10]
Materials:
-
This compound derivative (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer or microplate reader
-
Sterile water and saline
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium only)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations ranging from, for example, 0.03 to 256 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the absorbance should be 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Microtiter Plate Assay:
-
Add 100 µL of the appropriate compound dilution in RPMI 1640 to each well of the 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (a known antifungal like fluconazole) and a negative control (medium with inoculum but no compound).
-
Also, include a sterility control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well. This can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
-
Visualizations
Signaling Pathway: Inhibition of Microtubule Assembly
Caption: Disruption of microtubule polymerization by benzimidazole derivatives.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: General workflow for determining the MIC of a test compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols: Developing 2-Cyclohexyl-1H-benzimidazole as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology and inflammatory diseases. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. Its structural similarity to naturally occurring nucleotides allows it to bind to the ATP-binding site of kinases. This document outlines the application and protocols for the development of 2-Cyclohexyl-1H-benzimidazole, a novel benzimidazole derivative, as a potential kinase inhibitor. These guidelines will cover its synthesis, biochemical and cell-based screening, and mechanism of action studies.
The diverse biological activities of benzimidazole derivatives include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] N-substitution on the benzimidazole ring is a common strategy to modulate the physicochemical and pharmacokinetic properties of these compounds.[1] While specific data on this compound is emerging, related structures have shown potent inhibitory activity against various kinases, suggesting its potential as a therapeutic agent. For instance, different substituted benzimidazoles have been identified as inhibitors of Inducible T-cell Kinase (Itk) and Protein Kinase CK1 Delta.[5][6]
Synthesis of this compound
A common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with an appropriate aldehyde.[7][8]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and cyclohexanecarbaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.[7]
-
Reaction Conditions: Stir the mixture at room temperature or under gentle reflux. The reaction can be monitored by thin-layer chromatography (TLC). Alternative methods, such as using an oxidant like sodium hydroxide/iodine under ultrasound irradiation, can also be employed for rapid and high-yield synthesis.[9]
-
Work-up and Purification: Upon completion, neutralize the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assays
To evaluate the potential of this compound as a kinase inhibitor, a tiered screening approach is recommended, starting with biochemical assays and progressing to cell-based assays.
Biochemical Kinase Inhibition Assay
Biochemical assays measure the direct effect of the compound on the activity of a purified kinase enzyme.[10] A common method is a luminescence-based assay that quantifies ATP consumption.[11]
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, flat-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution starting from 10 mM is typical.[11]
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO-only (vehicle control), and positive control to the respective wells of the 384-well plate.[11]
-
Kinase Reaction:
-
Prepare a master mix of the kinase, substrate, and ATP in the assay buffer.
-
Add 4 µL of this master mix to each well to initiate the reaction.
-
Include a "no kinase" control for background luminescence.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary (Hypothetical for Structurally Similar Benzimidazoles)
| Kinase Target | Inhibitor (Example) | IC50 (nM) |
| CK1δ | 5-cyano-2-((1H-pyrazol-3-yl)acetamido)-1H-benzimidazole | 98.6 |
| CK1δ | 5,6-dichloro-2-((1H-pyrazol-3-yl)acetamido)-1H-benzimidazole | 980 |
| Itk | 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amide derivative | (Data not specified) |
Note: The above data is for structurally related benzimidazole compounds and serves as an example of expected data presentation.[5][6]
Cell-Based Kinase Inhibition Assays
Cell-based assays provide more biologically relevant data by evaluating the inhibitor's activity within a cellular context.[13][14] These assays can measure the inhibition of a specific signaling pathway or the effect on cell viability.
Protocol: Western Blot-Based Phosphorylation Assay
This method measures the phosphorylation level of a kinase's downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add lysis buffer to each well, incubate on ice, and then collect the cell lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Analysis
Understanding the signaling pathway affected by the kinase inhibitor is crucial. If this compound targets a kinase in a known pathway (e.g., the JAK-STAT pathway), its effect on downstream signaling can be visualized.
Concluding Remarks
The protocols and application notes provided here offer a comprehensive framework for the initial development of this compound as a kinase inhibitor. The benzimidazole scaffold holds significant promise, and a systematic evaluation of this compound through biochemical and cell-based assays is the critical next step in elucidating its therapeutic potential. Further studies, including kinase profiling against a broader panel to determine selectivity and in vivo efficacy studies, will be necessary for its progression as a drug candidate.
References
- 1. N-Cyclohexyl-1H-benzimidazol-2-amine [benchchem.com]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. mdpi.com [mdpi.com]
- 5. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 2-Cyclohexyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Cyclohexyl-1H-benzimidazole in molecular docking studies. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antiviral, anticancer, and antimicrobial effects.[1][2][3][4][5][6] The 2-cyclohexyl substitution offers a lipophilic moiety that can significantly influence the compound's interaction with biological targets.
Overview of this compound in Drug Discovery
This compound belongs to the broad class of 2-substituted benzimidazoles, which are of significant interest in drug discovery due to their structural similarity to purine nucleosides, allowing for interaction with various biopolymers.[6] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-2 position of the benzimidazole ring play a crucial role in determining the biological activity of these compounds. The cyclohexyl group at this position introduces a bulky, non-polar feature that can enhance binding to hydrophobic pockets within protein targets.
While specific molecular docking studies for this compound are not extensively reported under this exact name, closely related analogs containing a cyclohexyl group on the benzimidazole core have shown potent inhibitory activity against various therapeutic targets. For instance, derivatives of 1-cyclohexyl-1H-benzimidazole have been identified as allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP).[7] Other cyclohexyl-containing benzimidazole derivatives have been investigated as potential anticancer agents, targeting proteins like Bcl-2.[8]
Potential Therapeutic Targets for Molecular Docking
Based on the activities of structurally similar benzimidazole derivatives, the following protein targets are recommended for in silico evaluation of this compound:
-
Viral Polymerases: Specifically, the RNA-dependent RNA polymerase (RdRP) of viruses like Hepatitis C. The allosteric sites of these enzymes often contain hydrophobic pockets where the cyclohexyl group can form favorable interactions.[7]
-
Kinases: Various kinases are implicated in cancer and inflammatory diseases. The ATP-binding site of kinases can be targeted by benzimidazole scaffolds.
-
Bcl-2 Family Proteins: These proteins are key regulators of apoptosis and are important targets in cancer therapy.[8]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are targets for anti-inflammatory drugs. Benzimidazole derivatives have shown potential to inhibit these enzymes.
-
Tubulin: Benzimidazole compounds are known to interfere with tubulin polymerization, making it a viable target for anticancer studies.[9]
Quantitative Data from Related Studies
To provide a reference for expected binding affinities, the following table summarizes molecular docking data for various benzimidazole derivatives against different protein targets.
| Compound Class | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) / Score | Reference Compound | Reference Binding Energy (kcal/mol) / Score |
| Benzimidazole-triazole hybrids | Carbonic Anhydrase I | - | IC50: 1.288 µM | - | - |
| Benzimidazole-triazole hybrids | Carbonic Anhydrase II | - | IC50: 1.532 µM | - | - |
| 2-phenyl benzimidazole | COX (1CX2) | PyRx | -7.9 | 2-methyl-1H-benzo[d]imidazole | -6.5 |
| Benzimidazole derivatives | EGFR | AutoDock Vina | -8.1 to -8.4 | Gefitinib | - |
| 2-phenylbenzimidazole | Protein Kinase (Aurora B) | AutoDock Vina | -8.2 | Abiraterone acetate | -10.9 |
Experimental Protocol: Molecular Docking of this compound against HCV RdRP
This protocol outlines a typical molecular docking workflow to investigate the binding of this compound to the allosteric site of HCV RNA-dependent RNA polymerase.
4.1. Software and Tools Required:
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, or similar.
-
Docking Program: Glide (Schrödinger), AutoDock Vina, or GOLD.
-
Visualization Software: PyMOL, VMD, or BIOVIA Discovery Studio.
-
Protein Data Bank (PDB): For retrieval of the target protein structure.
4.2. Step-by-Step Protocol:
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
Perform ligand preparation, which includes:
-
Generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generating tautomers and stereoisomers.
-
Minimizing the energy of the ligand structure using a suitable force field (e.g., OPLS3e).
-
-
-
Protein Preparation:
-
Download the crystal structure of HCV RdRP from the PDB (e.g., PDB ID: 4WTC, which contains an allosteric inhibitor).
-
Prepare the protein structure using a protein preparation wizard (e.g., Protein Preparation Wizard in Maestro). This typically involves:
-
Removing water molecules that are not involved in binding.
-
Adding hydrogen atoms.
-
Assigning partial charges and protonation states to residues.
-
Minimizing the energy of the protein structure to relieve any steric clashes.
-
-
-
Receptor Grid Generation:
-
Define the binding site for docking. For an allosteric site, this can be defined based on the position of the co-crystallized ligand in the PDB structure.
-
Generate a receptor grid that encompasses the defined binding site. The grid box should be large enough to allow the ligand to rotate and translate freely.
-
-
Molecular Docking:
-
Set up the docking calculation, specifying the prepared ligand and the receptor grid.
-
Choose a docking precision mode (e.g., Standard Precision - SP or Extra Precision - XP in Glide).
-
Run the docking simulation. The program will generate a set of possible binding poses for the ligand within the receptor's active site and calculate a docking score or binding energy for each pose.
-
-
Analysis of Results:
-
Analyze the docking poses and their corresponding scores. The pose with the lowest docking score (most negative value) is typically considered the most favorable binding mode.
-
Visualize the best-ranked docking pose in the context of the protein's binding site.
-
Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein.
-
Visualizations
The following diagrams illustrate the molecular docking workflow and a relevant signaling pathway.
Caption: Molecular Docking Workflow for this compound.
Caption: Inhibition of HCV Replication by Targeting NS5B RdRP.
References
- 1. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. longdom.org [longdom.org]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of a 2-Cyclohexyl-1H-benzimidazole Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to naturally occurring purines allows for interaction with a wide range of biological targets, including kinases, polymerases, and G-protein coupled receptors. The 2-substituted benzimidazoles, in particular, have garnered significant attention, with various derivatives exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of a cyclohexyl group at the 2-position of the benzimidazole ring imparts a significant degree of lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a 2-Cyclohexyl-1H-benzimidazole library to identify and characterize novel bioactive compounds. The protocols outlined below are designed for robustness and scalability, enabling the rapid and efficient screening of large compound collections.
Experimental Protocols
The selection of an appropriate screening assay is contingent on the therapeutic area of interest. Given the established activities of benzimidazole derivatives, two primary screening assays are proposed here: a kinase inhibition assay and a cell viability assay. These assays are well-suited for HTS and can identify compounds with potential applications in oncology and other diseases driven by aberrant kinase signaling or cellular proliferation.
Protocol 1: High-Throughput Kinase Inhibition Assay (Aurora Kinase A)
This protocol describes a luminescence-based assay to screen for inhibitors of Aurora Kinase A, a key regulator of mitosis and a validated cancer target. The assay measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates kinase activity, while a high luminescence signal suggests inhibition.
Materials and Reagents:
-
Enzyme: Recombinant Human Aurora Kinase A
-
Substrate: Kemptide (LRRASLG)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)
-
Plates: 384-well, white, solid-bottom microplates
-
Test Compounds: this compound library dissolved in 100% DMSO
-
Positive Control: A known Aurora Kinase A inhibitor (e.g., Alisertib)
-
Negative Control: DMSO
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well assay plate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme and Substrate Preparation: Prepare a 2X enzyme/substrate solution in Assay Buffer containing Aurora Kinase A and Kemptide.
-
Enzyme Addition: Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate.
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the luciferase and luciferin needed to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further characterization, including dose-response studies to determine their IC₅₀ values.
Protocol 2: High-Throughput Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the this compound library on the viability of a cancer cell line (e.g., HeLa). The assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells, which results in the formation of a purple formazan product.
Materials and Reagents:
-
Cell Line: HeLa (or other suitable cancer cell line)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT Reagent: 5 mg/mL in PBS
-
Solubilization Solution: DMSO
-
Plates: 96-well, clear, flat-bottom microplates
-
Test Compounds: this compound library dissolved in 100% DMSO
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin)
-
Negative Control: DMSO
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells containing the cells. The final DMSO concentration should not exceed 0.5%. Include positive and negative controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated as follows:
% Viability = 100 * (Absorbance_compound / Absorbance_neg_control)
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data generated from the high-throughput screening campaign should be organized into clear and concise tables to facilitate the identification of structure-activity relationships (SAR).
Table 1: Representative Data from Aurora Kinase A Inhibition Assay
| Compound ID | Concentration (µM) | % Inhibition |
| BZ-Cyc-001 | 10 | 8.2 |
| BZ-Cyc-002 | 10 | 65.7 |
| BZ-Cyc-003 | 10 | 12.5 |
| BZ-Cyc-004 | 10 | 92.1 |
| Alisertib (Control) | 1 | 98.5 |
Table 2: Representative IC₅₀ Values for HeLa Cell Viability Assay
| Compound ID | IC₅₀ (µM) |
| BZ-Cyc-002 | 2.5 |
| BZ-Cyc-004 | 0.8 |
| Doxorubicin (Control) | 0.1 |
Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental results.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Application Notes: Synthesis and Evaluation of 2-Cyclohexyl-1H-benzimidazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] Specifically, analogs featuring a cyclohexyl group at the 2-position of the benzimidazole ring have been identified as potent inhibitors of viral enzymes, making them an important area of investigation in drug discovery.[3]
This document provides a detailed protocol for the synthesis of 2-Cyclohexyl-1H-benzimidazole and its analogs. It also includes protocols for evaluating their biological activity, using antiviral activity against Hepatitis C Virus (HCV) as a key example, and presents quantitative data for representative compounds.
I. Protocol for Synthesis of this compound
A common and efficient method for synthesizing 2-substituted benzimidazoles is the one-pot condensation of an o-phenylenediamine with an aldehyde, often facilitated by a catalyst.[4] This protocol describes the synthesis using cyclohexanecarboxaldehyde and o-phenylenediamine with p-Toluenesulfonic acid (p-TsOH) as the catalyst. Analogs can be synthesized by using appropriately substituted o-phenylenediamines.
Materials:
-
o-phenylenediamine
-
Cyclohexanecarboxaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and cyclohexanecarboxaldehyde (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add p-Toluenesulfonic acid (p-TsOH) (10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Filtration: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any residual catalyst and impurities.
-
Drying: Dry the crude product under vacuum.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the catalytic one-pot synthesis of this compound.
II. Application: Antiviral Activity Evaluation
This compound analogs have been identified as potent allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as NS5B polymerase.[3] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.
Quantitative Data: HCV NS5B Polymerase Inhibition
The following table summarizes the inhibitory activity of two representative this compound analogs against HCV NS5B polymerase and viral replication in a cell-based assay.[3]
| Compound ID | Structure Description | NS5B Polymerase IC₅₀ (µM) | HCV Replicon EC₅₀ (µM) |
| A | 2-[4-({4′-chloro-4-[(4-hydroxypiperidin-1-yl)carbonyl]-1,1′-biphenyl-2-yl}methoxy)-2-fluorophenyl]-1-cyclohexyl-1H-benzimidazole -5-carboxylic acid | ~0.25 | ~0.35 |
| B | N-{[1-cyclohexyl -2-(3-furyl)-1H-benzimidazol -5-yl]carbonyl}-5-hydroxy-l-tryptophan | ~0.25 | >10 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit 50% of the enzyme's activity. EC₅₀ (50% effective concentration) is the concentration required to reduce viral replication by 50% in cells.
Experimental Protocol: HCV NS5B RdRp Inhibition Assay
This biochemical assay measures the ability of a test compound to inhibit the enzymatic activity of purified, recombinant HCV NS5B polymerase.[5][6]
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Test compounds (dissolved in DMSO)
-
RNA template-primer (e.g., homopolymeric poly(A)-oligo(U)₁₈)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)
-
Ribonucleotides (ATP, CTP, GTP)
-
Radio-labeled UTP (e.g., [α-³³P]UTP or [³H]UTP)
-
RNase inhibitor
-
96-well plates
-
Scintillation counter or filter-based detection system
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final assay concentration might range from 0.01 µM to 100 µM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, NS5B enzyme, RNA template-primer, and RNase inhibitor.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to the reaction mixture.
-
Pre-incubation: Incubate the plate for 30 minutes at 30°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the polymerization reaction by adding a mix of all four ribonucleotides, including the radio-labeled UTP.
-
Incubation: Incubate the reaction for 1-2 hours at 30°C.
-
Reaction Termination: Stop the reaction by adding a solution of EDTA.
-
Quantification: Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) to capture the newly synthesized, radio-labeled RNA strands. Wash the filters to remove unincorporated nucleotides.
-
Data Analysis: Measure the radioactivity on the filters using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using non-linear regression analysis.
Caption: Experimental workflow for the HCV NS5B polymerase (RdRp) inhibition assay.
Mechanism of Action: Allosteric Inhibition
Studies have shown that this compound analogs act as non-competitive, allosteric inhibitors of the NS5B polymerase.[3] They bind to a pocket on the enzyme known as the "thumb" domain, which is distant from the catalytic active site where RNA synthesis occurs. This binding event prevents a necessary conformational change in the enzyme, thereby blocking the initiation of RNA synthesis.
Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase by benzimidazole analogs.
III. Alternative Application: Antimicrobial Screening
The benzimidazole scaffold is also widely recognized for its antimicrobial properties.[7] Analogs can be screened for antibacterial and antifungal activity using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Materials:
-
Test compounds and reference antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation: Select several colonies from a fresh (18-24 hour) agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of each test compound in CAMHB. The final volume in each well should be 50 µL. A typical concentration range is 128 µg/mL down to 0.125 µg/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by reading the optical density (OD) with a plate reader.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. cbijournal.com [cbijournal.com]
- 3. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 6. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Cyclohexyl-1H-benzimidazole in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole fungicides have been a cornerstone of crop protection for decades, valued for their systemic properties and broad-spectrum activity against a wide range of fungal pathogens.[1] Their primary mode of action involves the disruption of microtubule assembly in fungal cells by binding to β-tubulin, which ultimately inhibits mitosis and cell division.[2][3] This document provides detailed application notes and experimental protocols relevant to the study of 2-substituted benzimidazoles, with a specific focus on 2-Cyclohexyl-1H-benzimidazole, a representative member of this chemical class. While specific public domain data on the fungicidal activity of this compound is limited, the provided protocols will enable researchers to evaluate its potential as a novel agrochemical.
The structure of this compound combines the core benzimidazole scaffold with a lipophilic cyclohexyl group at the 2-position. This substitution is anticipated to influence its biological activity, potentially enhancing its affinity for the target site or altering its uptake and translocation within plant tissues. The following sections detail the mechanism of action, potential applications, and comprehensive protocols for the synthesis and antifungal evaluation of this and related compounds.
Mechanism of Action: Inhibition of Fungal Mitosis
The primary target of benzimidazole fungicides is the β-tubulin protein, a key component of microtubules.[2] These microtubules are essential for various cellular processes in fungi, most critically for the formation of the mitotic spindle during cell division.
Signaling Pathway of Benzimidazole Fungicides:
The binding of a benzimidazole compound, such as this compound, to the β-tubulin subunit prevents its polymerization with α-tubulin to form microtubules. This disruption of microtubule assembly leads to a cascade of events culminating in fungal cell death.
Caption: Mechanism of action of this compound.
Quantitative Data on 2-Substituted Benzimidazole Derivatives
While specific data for this compound against a wide range of phytopathogens is not extensively available in the public literature, the following table summarizes the in vitro antifungal activity of various other 2-substituted benzimidazole derivatives against common plant pathogenic fungi. This data, extracted from a study by Xu et al. (2013), provides a valuable reference for structure-activity relationship (SAR) studies and for contextualizing the potential efficacy of the cyclohexyl derivative.[4] The IC50 values represent the concentration of the compound required to inhibit 50% of the mycelial growth.
| Compound ID | 2-Substituent | Cytospora sp. IC50 (µg/mL) | C. gloeosporioides IC50 (µg/mL) | B. cinerea IC50 (µg/mL) | A. solani IC50 (µg/mL) | F. solani IC50 (µg/mL) |
| 4m | Unsubstituted phenyl | >100 | 20.76 | >100 | 27.58 | 18.60 |
| 7f | 4-Chlorophenylamino | >100 | >100 | 13.36 | >100 | >100 |
| 5b | Phenylsulfonyl | 30.97 | 11.38 | 57.71 | >100 | 40.15 |
| Hymexazol | (Positive Control) | - | - | 8.92 | - | - |
Data sourced from a study on 2-chloromethyl-1H-benzimidazole derivatives.[4] The activity of this compound can be determined using the protocols outlined below.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and antifungal evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with a carboxylic acid.
Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Materials:
-
o-Phenylenediamine
-
Cyclohexanecarboxylic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium bicarbonate solution (10%)
-
Ethanol or other suitable solvent for recrystallization
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of o-phenylenediamine and cyclohexanecarboxylic acid.
-
Add polyphosphoric acid as a condensing agent (alternatively, reflux in 4M HCl).
-
Heat the reaction mixture at an elevated temperature (e.g., 130-150°C for PPA, or reflux for HCl) for 2-4 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the mixture with a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product and characterize it using techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol details the procedure for evaluating the antifungal activity of this compound against various phytopathogenic fungi.[3][4]
Experimental Workflow for Antifungal Assay:
Caption: Workflow for in vitro antifungal activity testing.
Materials:
-
Pure this compound
-
Phytopathogenic fungal cultures (e.g., Botrytis cinerea, Fusarium solani, Alternaria solani)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (4-5 mm diameter)
-
Dimethyl sulfoxide (DMSO) or acetone for dissolving the compound
-
Incubator
Procedure:
-
Preparation of Fungal Cultures: Grow the test fungi on PDA plates at 25-28°C for 5-7 days until the mycelium covers the plate.
-
Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO or acetone to prepare a stock solution (e.g., 10,000 µg/mL).
-
Preparation of Fungicide-Amended Media: Autoclave the PDA medium and cool it to about 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent only. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, cut mycelial discs (4-5 mm in diameter) from the edge of the actively growing fungal cultures. Place one disc in the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the inoculated plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony on the control plate, and 'dt' is the average diameter of the fungal colony on the treated plate.
-
Determine the IC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit analysis.
Protocol 3: In Vivo Antifungal Activity Assay (Detached Leaf/Fruit Assay)
This protocol is for assessing the protective and curative efficacy of this compound on plant tissues.[2]
Materials:
-
Healthy, young plant leaves or fruits (e.g., tomato, cucumber)
-
This compound solution at various concentrations
-
Fungal spore suspension (e.g., Botrytis cinerea at 1 x 10^6 spores/mL)
-
Sterile water with a surfactant (e.g., Tween 80)
-
Humid chambers (e.g., plastic boxes with moist filter paper)
Procedure for Protective Activity:
-
Prepare solutions of this compound at different concentrations in sterile water containing a surfactant.
-
Spray the solutions evenly onto the surface of the detached leaves or fruits. Use a solution with only the surfactant as a control.
-
Allow the treated surfaces to air dry.
-
After 24 hours, inoculate the treated surfaces with a known volume (e.g., 10 µL) of the fungal spore suspension.
-
Place the inoculated leaves or fruits in a humid chamber and incubate at 20-25°C with a photoperiod.
-
After 3-5 days, assess the disease severity by measuring the lesion diameter or the percentage of infected area.
-
Calculate the protective efficacy relative to the control.
Procedure for Curative Activity:
-
Inoculate the detached leaves or fruits with the fungal spore suspension.
-
Incubate in a humid chamber for 24 hours to allow for infection to establish.
-
Spray the infected surfaces with the solutions of this compound.
-
Return the treated plant material to the humid chamber and continue incubation.
-
Assess the disease severity after 3-5 days and calculate the curative efficacy.
Conclusion
While this compound is not a widely commercialized fungicide, its structural similarity to other active benzimidazoles suggests its potential for investigation in agricultural research. The protocols provided herein offer a robust framework for the synthesis and comprehensive evaluation of its antifungal properties. The data generated from these experiments will be crucial in determining its spectrum of activity, potency, and potential for development as a novel crop protection agent. Researchers are encouraged to explore the structure-activity relationships of 2-substituted benzimidazoles to design and develop new, effective, and environmentally safer fungicides.
References
- 1. Construction and screening of 2-aryl benzimidazole library identifies a new antifouling and antifungal agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Investigating the Antioxidant Potential of 2-Cyclohexyl-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Benzimidazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases, such as neurodegenerative disorders, cancer, and cardiovascular diseases. Consequently, the development of novel antioxidant agents is of significant interest. This document outlines the rationale and experimental procedures for evaluating the antioxidant potential of 2-substituted benzimidazoles, with 2-Cyclohexyl-1H-benzimidazole as a representative compound for investigation.
Data Presentation: Antioxidant Activity of Representative 2-Substituted Benzimidazoles
The following tables summarize the reported antioxidant activities of various 2-substituted benzimidazole derivatives from the literature. This data is presented to illustrate the potential range of activity within this class of compounds and to provide a benchmark for the evaluation of this compound.
Table 1: DPPH Radical Scavenging Activity of Selected 2-Substituted Benzimidazole Derivatives
| Compound | IC50 (µM) | Reference Standard (IC50, µM) |
| 2-(4-Fluorophenyl)-5-nitro-1H-benzimidazole | 3.17 µg/mL | BHT (18.42 µg/mL) |
| 2-Arylbenzimidazole and Benzothiazole Derivatives | 1.36 ± 0.09 | Ascorbic Acid (0.73 ± 0.05) |
| 2-(1H-benzimidazol-2-yl)phenol | 1974 | - |
| 2-p-tolyl-1H-benzimidazole | 773 | - |
| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | - |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. BHT: Butylated hydroxytoluene.
Table 2: ABTS Radical Cation Scavenging Activity of Selected 2-Substituted Benzimidazole Derivatives
| Compound | IC50 (µM) | Reference Standard (IC50, µM) |
| Arylated Benzimidazoles | 1.37 ± 0.21 | Ascorbic Acid (0.72 ± 0.21) |
| 2-Arylbenzothiazole and Benzimidazole Derivatives | 44.210 ± 0.058 | - |
IC50: The concentration of the compound required to scavenge 50% of the ABTS radical cations.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The reduction of the violet-colored DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[5][6] The degree of discoloration indicates the scavenging potential of the test compound.[5]
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound (Test Compound)
-
Ascorbic acid or Trolox (Reference Standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to protect it from light.
-
Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the reference standard (e.g., Ascorbic acid).
-
Assay in 96-Well Plate:
-
To each well, add 100 µL of the various concentrations of the test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the test compound/standard dilution and 100 µL of methanol (without DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
Where:
-
A_blank = Absorbance of the blank
-
A_sample = Absorbance of the test compound or standard
The IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[7] The blue-green ABTS•+ chromophore is reduced by the antioxidant, and the decrease in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
This compound (Test Compound)
-
Ascorbic acid or Trolox (Reference Standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard Solutions: Prepare serial dilutions of the test compound (this compound) and the reference standard (e.g., Trolox) in the same solvent used for the ABTS•+ dilution.
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the various concentrations of the test compound or standard.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[7]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
Where:
-
A_blank = Absorbance of the blank
-
A_sample = Absorbance of the test compound or standard
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizations
Caption: Workflow for in vitro antioxidant activity screening.
Caption: Simplified Nrf2 signaling pathway in antioxidant response.
Potential Signaling Pathways for Investigation
Antioxidant compounds can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. For benzimidazole derivatives, investigating their influence on pathways like the Nrf2-Keap1 and MAPK signaling cascades could provide deeper insights into their mechanism of action.
-
Nrf2-Keap1 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[3] Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the expression of a battery of cytoprotective and antioxidant enzymes.[3][8] An effective antioxidant may stabilize Nrf2 or promote its dissociation from Keap1, thereby enhancing the cell's endogenous antioxidant capacity.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are activated by oxidative stress.[9][10] These pathways can have both pro-survival and pro-apoptotic effects depending on the context. Investigating whether this compound modulates the phosphorylation status of key MAPK proteins could reveal its role in cellular responses to oxidative stress.
Conclusion
While direct evidence for the antioxidant activity of this compound is yet to be established in the scientific literature, the broader family of 2-substituted benzimidazoles has demonstrated significant promise. The detailed protocols for DPPH and ABTS assays provided herein offer a robust and standardized approach to initiate the investigation of its radical scavenging properties. Furthermore, exploring its effects on key signaling pathways such as Nrf2 and MAPK will be crucial in elucidating its complete antioxidant profile and mechanism of action. The data and methodologies presented serve as a comprehensive guide for researchers and drug development professionals to systematically evaluate the antioxidant potential of this and other novel benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 8. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]
- 9. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Cyclohexyl-1H-benzimidazole as a Fluorescent Probe
Disclaimer: Extensive literature review did not yield specific studies on 2-Cyclohexyl-1H-benzimidazole as a fluorescent probe for a particular analyte. The following application notes and protocols are based on the well-established fluorescent properties of the benzimidazole scaffold and are intended as a foundational guide for researchers interested in investigating the potential of this compound and structurally similar compounds.
Introduction to Benzimidazole-Based Fluorescent Probes
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes. Their rigid, bicyclic structure, composed of fused benzene and imidazole rings, provides a stable and highly conjugated π-electron system. This framework is conducive to strong UV absorption and fluorescence emission. The versatility of the benzimidazole core allows for chemical modification at the 1 and 2 positions, enabling the fine-tuning of its photophysical properties and the introduction of specific recognition elements for detecting a wide range of analytes, including metal ions, anions, and biologically relevant molecules.
While many advanced benzimidazole probes incorporate complex substituents at the 2-position to enable specific sensing mechanisms like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT), the fundamental benzimidazole structure itself possesses intrinsic fluorescence. This compound represents a simple 2-substituted benzimidazole. Its core benzimidazole moiety is expected to exhibit fluorescence, though the non-aromatic, non-functionalized cyclohexyl group is not anticipated to participate in specific analyte recognition through common photophysical mechanisms.
These notes provide a general framework for the synthesis, characterization, and potential application of this compound as a fluorescent entity.
Synthesis of this compound
The most common and straightforward method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.
Experimental Protocol: Synthesis via Phillips-Ladenburg Condensation
Materials:
-
o-Phenylenediamine
-
Cyclohexanecarboxylic acid
-
4 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethanol
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, funnels, and other standard laboratory glassware
-
Filter paper
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 eq), cyclohexanecarboxylic acid (1.1 eq), and 4 M HCl.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Slowly neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water. If the solution is colored, add a small amount of activated charcoal and heat briefly before hot filtration.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Fluorescent Properties
To evaluate the potential of this compound as a fluorescent probe, its fundamental photophysical properties must be determined.
Experimental Protocol: Photophysical Characterization
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Reference fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
A. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.
-
From the stock solution, prepare a series of dilute working solutions (e.g., 1-10 µM) for analysis. The absorbance of the working solutions should be below 0.1 at the excitation wavelength to avoid inner filter effects.
B. Measurement of Absorption and Emission Spectra:
-
Record the UV-Vis absorption spectrum of a working solution to determine the maximum absorption wavelength (λ_abs_max).
-
Using the fluorometer, set the excitation wavelength to λ_abs_max.
-
Scan the emission spectrum over a range of higher wavelengths to determine the maximum emission wavelength (λ_em_max).
-
To obtain the excitation spectrum, set the emission monochromator to λ_em_max and scan the excitation wavelengths. The excitation spectrum should resemble the absorption spectrum.
C. Determination of Relative Fluorescence Quantum Yield (Φ):
-
Prepare a solution of the reference standard (e.g., quinine sulfate) with a similar absorbance (<0.1) at the same excitation wavelength as the sample.
-
Measure the integrated fluorescence intensity (area under the emission curve) and the absorbance at the excitation wavelength for both the sample and the reference standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
D. Determination of Stokes Shift:
-
Calculate the Stokes shift, which is the difference in wavelength (or energy) between the maximum absorption and maximum emission: Stokes Shift (nm) = λ_em_max - λ_abs_max
General Protocol for Analyte Sensing
While this compound is not a known probe for any specific analyte, this protocol outlines a general method for screening its response to various analytes, such as metal ions. The sensing mechanism would likely rely on the analyte interacting with the benzimidazole ring, causing a change in its electronic environment and thus its fluorescence.
Experimental Protocol: Screening for Metal Ion Sensing
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺, etc.) in an appropriate solvent (e.g., water or the same solvent as the probe).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4) if working in aqueous media.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a cuvette containing the working solution of this compound (e.g., 10 µM in the chosen solvent/buffer system).
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Add a small aliquot of a metal ion stock solution to the cuvette (e.g., 1-2 equivalents).
-
Mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum again.
-
Repeat steps 3-5 for a range of different metal ions to screen for selectivity. A significant change (quenching or enhancement) in fluorescence intensity or a shift in the emission wavelength upon the addition of a specific ion indicates a potential sensing event.
-
For any identified "hit," perform a titration experiment by incrementally adding the specific metal ion to the probe solution and recording the fluorescence spectrum after each addition. This will allow for the determination of the binding stoichiometry and the calculation of a detection limit.
Data Presentation
Quantitative data for novel or uncharacterized probes should be presented clearly for comparison.
Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents.
| Solvent | λabs_max (nm) | λem_max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Ethanol | TBD | TBD | TBD | TBD |
| Acetonitrile | TBD | TBD | TBD | TBD |
| DMSO | TBD | TBD | TBD | TBD |
| Water | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Table 2: Hypothetical Fluorescence Response to Various Analytes.
| Analyte (10 eq.) | Fluorescence Change | Wavelength Shift (nm) |
| Cu²⁺ | TBD | TBD |
| Zn²⁺ | TBD | TBD |
| Fe³⁺ | TBD | TBD |
| Hg²⁺ | TBD | TBD |
| Cysteine | TBD | TBD |
| pH 4 | TBD | TBD |
| pH 10 | TBD | TBD |
| TBD: To Be Determined experimentally. Fluorescence change can be noted as % quenching or enhancement. |
Conclusion
This compound, based on its core chemical structure, is expected to be a fluorescent molecule. The protocols provided herein offer a comprehensive guide for its synthesis and the characterization of its fundamental photophysical properties. While it is not a recognized fluorescent probe for any specific analyte, the outlined screening procedures can be employed to investigate its potential for sensing applications. Researchers in chemical biology and materials science can use this document as a starting point for exploring the utility of this and other simple 2-alkyl-benzimidazole derivatives in the development of novel fluorescent tools.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclohexyl-1H-benzimidazole
Welcome to the technical support center for the synthesis of 2-Cyclohexyl-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of o-phenylenediamine with either cyclohexanecarboxylic acid or cyclohexanecarboxaldehyde.[1][2] These reactions are typically facilitated by a catalyst and appropriate solvent to achieve high yields.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields are a common challenge. The initial parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials, o-phenylenediamine and the cyclohexyl reactant, is also crucial. For instance, polar solvents like methanol or ethanol have been demonstrated to provide high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be significantly lower and reaction times much longer.
Q3: How do I select an appropriate catalyst for the synthesis?
A3: A variety of catalysts can be employed, ranging from acidic catalysts to metal-based and heterogeneous catalysts. The choice depends on the specific synthetic route (aldehyde or carboxylic acid). For the condensation with aldehydes, catalysts like supported gold nanoparticles (Au/TiO2) have shown high efficacy at ambient conditions.[3] For condensations with carboxylic acids, acid catalysts are often used.[4][5] It is recommended to screen a few catalysts to find the optimal one for your specific conditions.
Q4: What are some common side reactions, and how can they be minimized?
A4: A potential side reaction is the formation of N-substituted benzimidazole derivatives if the reaction conditions are not well-controlled. Over-oxidation of the intermediate Schiff base can also occur, leading to impurities. To minimize these, it is important to control the reaction temperature and use the appropriate stoichiometry of reactants. The use of a suitable catalyst can also enhance the selectivity towards the desired product.
Q5: I am having difficulty with product purification. What are some recommended procedures?
A5: Common purification methods for this compound include recrystallization and column chromatography. If the product is difficult to separate from a heterogeneous catalyst, filtration is the first step.[6] For colored impurities, washing the crude product with an appropriate solvent or using activated charcoal during recrystallization can be effective. Recrystallization from a solvent system like ethyl acetate/hexane is a common practice.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective or no catalyst. | - Introduce a catalyst. Screen different types of catalysts (e.g., acid, metal, heterogeneous).[1] |
| Suboptimal solvent. | - Perform a solvent screen with solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, DMF, CHCl3).[1][3] | |
| Inappropriate reaction temperature or time. | - Optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Impure starting materials. | - Check the purity of o-phenylenediamine, cyclohexanecarboxylic acid, or cyclohexanecarboxaldehyde. Purify if necessary. | |
| Formation of Multiple Products/Side Reactions | Incorrect stoichiometry of reactants. | - Ensure the correct molar ratios of o-phenylenediamine and the cyclohexyl reactant are used. |
| Reaction temperature is too high. | - Lower the reaction temperature and monitor the reaction closely. | |
| Unwanted oxidation. | - If using an oxidant, ensure it is added in a controlled manner. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Product Purification Difficulties | Co-elution of impurities during column chromatography. | - Optimize the mobile phase for better separation. Consider using a different stationary phase. |
| Product is an oil or does not crystallize. | - Try different solvent systems for recrystallization. If it remains an oil, purify by column chromatography. | |
| Presence of colored impurities. | - Treat the solution with activated charcoal before the final crystallization step. |
Experimental Protocols
Protocol 1: Synthesis from o-Phenylenediamine and Cyclohexanecarboxaldehyde
This protocol is adapted from general procedures for benzimidazole synthesis using an aldehyde.[1][3]
Materials:
-
o-Phenylenediamine
-
Cyclohexanecarboxaldehyde
-
Solvent (e.g., Ethanol or a 3:1 mixture of CHCl3:MeOH)[3][6]
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in the chosen solvent (10 mL).
-
Add cyclohexanecarboxaldehyde (1.1-1.2 mmol) to the solution.
-
Add the catalyst (e.g., 10 wt% MgO@DFNS).[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, if using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst.[6]
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.[1]
Protocol 2: Synthesis from o-Phenylenediamine and Cyclohexanecarboxylic Acid
This protocol is based on the Phillips-Ladenburg reaction.[1][4]
Materials:
-
o-Phenylenediamine
-
Cyclohexanecarboxylic acid
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH))[4][7]
-
Solvent (optional, can be run neat or in a high-boiling solvent like xylene)[4]
Procedure:
-
Combine o-phenylenediamine (1 mmol) and cyclohexanecarboxylic acid (1 mmol) in a reaction vessel.
-
Add the acid catalyst (e.g., PPA).
-
Heat the reaction mixture with stirring. The temperature will depend on the catalyst and if a solvent is used (e.g., 80-140°C).[4][5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid.
-
The product may precipitate out. If so, collect it by filtration.
-
If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Benzimidazole Synthesis (General)
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MgO@DFNS (10 wt%) | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp | 3 | 95 | [6] |
| Au/TiO2 | o-phenylenediamine, Aldehydes | CHCl3:MeOH (3:1) | Room Temp | Varies | High | [3] |
| Phosphoric Acid (7 mol%) | o-phenylenediamine, Benzaldehyde | Methanol | 50 | 0.08 | 90 | [8] |
| Ammonium Chloride | o-phenylenediamine, Aromatic acids | Ethanol | 80-90 | Varies | 72-90 | [4][5] |
| p-TsOH | o-phenylenediamine, Aldehydes | DMF | 80 | 2-3 | High | [9] |
Note: Yields are reported for various benzimidazole derivatives and may differ for this compound. This table serves as a guide for selecting initial reaction conditions.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Cyclohexyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Cyclohexyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurities in your crude product largely depend on the synthetic route employed. For the common synthesis involving the condensation of o-phenylenediamine with either cyclohexanecarboxylic acid or cyclohexanecarboxaldehyde, the following impurities are likely:
-
Unreacted Starting Materials: o-phenylenediamine, cyclohexanecarboxylic acid, or cyclohexanecarboxaldehyde.
-
Byproducts of Side Reactions: Polymeric materials and other condensation products.
-
Oxidation Products: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.
Q2: My crude product is a dark-colored oil or solid. What causes this discoloration and how can I remove it?
A2: Dark coloration is a common issue when working with benzimidazole synthesis, often stemming from the oxidation of the o-phenylenediamine starting material. These colored impurities can often be removed by treating a solution of the crude product with activated charcoal during the recrystallization process.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the desired product. It is a good first-pass purification technique, especially for larger quantities.
-
Column chromatography is more suitable for separating complex mixtures of impurities or compounds with similar solubilities. It generally yields a product of higher purity but can be more time-consuming and may lead to lower recovery if the compound is unstable on the stationary phase.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling process is too rapid. To remedy this, try adding more hot solvent to the mixture to ensure complete dissolution before allowing it to cool slowly. Seeding the solution with a small crystal of the pure product can also encourage crystallization.
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before workup. |
| Product Loss During Workup | Benzimidazoles can have some solubility in aqueous solutions. Back-extract any aqueous layers from your workup with a suitable organic solvent to recover any dissolved product. |
| Suboptimal Recrystallization | Ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product. Using too much solvent will result in a lower yield of recovered crystals. Perform small-scale solvent screening to identify the best recrystallization solvent or solvent system. |
| Degradation on Silica Gel | Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation during column chromatography, consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Persistent Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | If recrystallization fails to remove an impurity, it may have a similar solubility profile to your product. In this case, column chromatography is the recommended next step. |
| Poor Separation in Column Chromatography | The chosen eluent system may not be optimal. Use TLC to screen different solvent systems and gradients to achieve better separation between your product and the impurities. Ensure the column is not overloaded with the crude material. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₃H₁₆N₂ | 200.28 | Not available | Soluble in polar organic solvents. |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | Soluble in hot water, alcohol, ether. |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 31 | Soluble in organic solvents, slightly soluble in water. |
| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 | -43 | Slightly soluble in water, soluble in organic solvents. |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Suggested Conditions |
| Recrystallization | Solvent System | Ethanol, Methanol, Ethyl acetate/Hexane mixtures |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane/methanol mixtures. A good starting point for TLC analysis is a 7:3 mixture of hexane:ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. The ideal solvent will dissolve the compound when hot but not at room temperature, leading to crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and boil the solution for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. A common eluent system for benzimidazoles is a mixture of ethyl acetate and hexane.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: General experimental workflow for purification by column chromatography.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Cyclohexyl-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, 2-Cyclohexyl-1H-benzimidazole, in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic organic compound. Due to its benzimidazole core and the presence of a non-polar cyclohexyl group, it is predicted to have low aqueous solubility. Its hydrophobic nature can lead to precipitation when diluted into aqueous assay buffers from organic stock solutions. Benzimidazoles, as a class, are generally soluble in dilute acids.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: For creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for poorly soluble compounds like this compound. Ethanol can also be used. It is crucial to ensure the compound is fully dissolved in the organic solvent before making further dilutions.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A3: This phenomenon is known as "solvent shock." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where it is less soluble, causing it to precipitate. To prevent this, you can try the following:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (co-solvent) in your final assay buffer.
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent. Adjusting the pH of your buffer may improve solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The tolerance of cell lines to DMSO varies. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects. It is essential to perform a vehicle control experiment with the same concentration of DMSO to assess its impact on your specific assay.
Q5: Can I use surfactants or cyclodextrins to improve the solubility of this compound?
A5: Yes, surfactants and cyclodextrins can be effective in increasing the apparent solubility of hydrophobic compounds. Surfactants form micelles that can encapsulate the compound, while cyclodextrins have a hydrophobic core that can form inclusion complexes. However, it is important to test the effect of these excipients on your specific assay, as they can sometimes interfere with biological systems.
Troubleshooting Guide
Issue: Compound Precipitation Observed During Assay Preparation
| Possible Cause | Recommended Solution |
| Solvent Shock | Perform serial dilutions of your DMSO stock solution in the assay buffer. Alternatively, create an intermediate dilution in a solvent like ethanol before the final dilution in the aqueous buffer. |
| Low Aqueous Solubility | Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in your final assay buffer. Always include a vehicle control with the same co-solvent concentration. |
| pH of the Assay Buffer | Determine the pH-solubility profile of your compound. Adjust the pH of your assay buffer to a range where the compound is more soluble. Be mindful of the pH tolerance of your biological system. |
| Compound Concentration Exceeds Solubility Limit | Reduce the final concentration of the compound in the assay. Determine the maximum achievable concentration without precipitation. |
Quantitative Solubility Data
| Solvent | Predicted Solubility (LogS) | Predicted Solubility (mg/mL) | Predicted Solubility (µM) | Solubility Class |
| Water (pH 7.4) | -4.33 | 0.0094 | 46.9 | Poorly soluble |
Predicted values were obtained using ALOGPS and SwissADME. These are estimates and experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to experimentally determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 19.5 µM).
-
Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer and Mix: Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Mix thoroughly by pipetting.
-
Equilibration: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common cell-based assay to evaluate the cytotoxic effects of this compound.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells (vehicle control) and wells with medium only (blank). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclohexyl-1H-benzimidazole
Welcome to the technical support center for the synthesis of 2-Cyclohexyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between o-phenylenediamine and cyclohexanecarboxaldehyde.[1][2][3] This reaction is typically facilitated by a catalyst in a suitable solvent.[4][5]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields are a common challenge. The first parameters to optimize are typically the choice of catalyst and solvent.[1] The reaction temperature and duration also play a crucial role.[1] For instance, screening different solvents can significantly impact the yield. Additionally, the purity of the starting materials, particularly the o-phenylenediamine and cyclohexanecarboxaldehyde, should be verified.
Q3: How do I select an appropriate catalyst for the synthesis?
A3: Catalyst selection depends on the desired reaction conditions (e.g., temperature, solvent) and sustainability goals. A variety of catalysts have been reported for benzimidazole synthesis, including:
-
Acid catalysts: p-Toluenesulfonic acid (p-TSOH) and chlorosulfonic acid have been used effectively.[4][5][6]
-
Heterogeneous catalysts: Solid-supported catalysts like MgO@DFNS and various nanoparticles (e.g., ZnO, Au/TiO2) offer advantages such as easier separation and potential for recycling.[2][4][7]
-
Oxidizing agents: In some protocols, an oxidant like H₂O₂ in the presence of an acid can be used.[8]
Q4: What are the common side reactions, and how can they be minimized?
A4: A common side reaction is the formation of colored impurities, often due to the oxidation of o-phenylenediamine.[1] To minimize this, using o-phenylenediamine dihydrochloride can sometimes yield cleaner reactions.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation. Incomplete cyclization can lead to the formation of a Schiff base intermediate. Ensuring adequate reaction time and optimal temperature can help drive the reaction to completion.
Q5: What is the typical melting point for this compound?
A5: The reported melting point for this compound is in the range of 281–285 °C.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Impure starting materials | - Use a fresh or different catalyst.- Optimize the reaction temperature by incrementally increasing it.- Monitor the reaction by TLC and extend the reaction time.- Check the purity of o-phenylenediamine and cyclohexanecarboxaldehyde. |
| Formation of Dark Colored Impurities | - Oxidation of o-phenylenediamine- High reaction temperature | - Use o-phenylenediamine dihydrochloride.- Run the reaction under an inert atmosphere (N₂ or Ar).- Consider using a milder catalyst or lowering the reaction temperature.- Treat the crude product with activated charcoal during workup.[9] |
| Product is Difficult to Purify | - Co-elution of product and byproducts with similar polarity- Product is difficult to separate from a homogeneous catalyst. | - For column chromatography, screen different solvent systems to achieve better separation.- Consider recrystallization from a suitable solvent.- Switch to a heterogeneous or recyclable catalyst for easier removal.[1] |
| Inconsistent Yields | - Variability in reaction conditions (temperature, time)- Inconsistent quality of reagents or solvents | - Maintain strict control over reaction parameters.- Use reagents and solvents from a reliable source and ensure they are anhydrous if required by the protocol. |
Experimental Protocols
Protocol 1: Synthesis using a Heterogeneous Catalyst
This protocol is adapted from a method utilizing a reusable solid catalyst, which simplifies product purification.
Materials:
-
o-phenylenediamine
-
Cyclohexanecarboxaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
-
Round-bottom flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), cyclohexanecarboxaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10 wt% MgO@DFNS | Ethanol | Room Temp. | 4 | High | [1] |
| NH₄Cl | CHCl₃ | Room Temp. | 4 | - | [1] |
| H₂O₂/HCl | Acetonitrile | Room Temp. | - | Excellent | [8] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | Ambient | - | 80-98 | [2] |
| p-TSOH | Solvent-free | 80 | - | Excellent | [4] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 2-Cyclohexyl-1H-benzimidazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the crystallization of 2-Cyclohexyl-1H-benzimidazole. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses a bicyclic aromatic benzimidazole core and a non-polar cyclohexyl substituent. The benzimidazole moiety, with its N-H group, can participate in hydrogen bonding, lending some affinity for polar solvents. However, the bulky and hydrophobic cyclohexyl group significantly increases its lipophilicity. Consequently, the compound is expected to be more soluble in organic solvents than in water. Benzimidazoles are generally soluble in dilute acids due to the basic nature of the imidazole ring.[1]
Q2: How does the cyclohexyl group affect the crystallization process?
A2: The cyclohexyl group introduces two main factors that can influence crystallization:
-
Increased Hydrophobicity: This generally leads to better solubility in non-polar organic solvents and lower solubility in polar solvents like water.
-
Conformational Flexibility: The cyclohexyl ring can exist in various conformations (e.g., chair, boat). This flexibility can sometimes hinder the formation of a well-ordered crystal lattice, potentially leading to difficulties in crystallization, such as the formation of oils or amorphous solids. The interplay between molecular conformation and intermolecular interactions is crucial for successful crystallization.
Q3: What is "oiling out," and why might it occur with this compound?
A3: "Oiling out" is the separation of a compound from a solution as a liquid rather than a solid crystalline material. This can happen if the melting point of the compound is lower than the temperature of the solution during crystallization or if the solution is supersaturated to a very high degree, causing rapid precipitation. For this compound, the presence of impurities or the use of a solvent in which it is excessively soluble at elevated temperatures can lead to oiling out upon cooling.
Data Presentation: Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. It is important to note that these are estimates based on chemical principles and the known behavior of similar benzimidazole derivatives. Experimental verification is highly recommended.
| Solvent | Polarity | Predicted Solubility at Room Temperature (25 °C) | Predicted Solubility at Elevated Temperature | Notes |
| Water | High | Very Low | Low | The hydrophobic cyclohexyl group limits aqueous solubility. |
| Methanol | High | Low to Moderate | Moderate to High | The N-H group of the benzimidazole ring allows for some interaction. |
| Ethanol | High | Low to Moderate | Moderate to High | Similar to methanol, but slightly better solubility may be observed due to the longer alkyl chain of the solvent. |
| Acetone | Medium | Moderate | High | A good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Medium | Moderate | High | Another promising solvent for recrystallization. |
| Dichloromethane | Medium | High | Very High | May be too good of a solvent for single-solvent recrystallization, but could be part of a mixed-solvent system. |
| Toluene | Low | Moderate to High | Very High | The aromatic nature of toluene can interact favorably with the benzimidazole ring system. |
| Hexane | Low | Low | Moderate | May be useful as an anti-solvent in a mixed-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines a general procedure for the purification of this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, acetone, or ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, but recommended for volatile solvents)
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Refer to the solubility table above and perform small-scale tests if necessary.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility characteristics. A common approach is to use a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., acetone, ethanol)
-
A "poor" solvent (e.g., water, hexane)
-
Erlenmeyer flask
-
Heating source
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not sufficiently saturated (too much solvent was added).- The compound is very pure and lacks nucleation sites. | - Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of this compound. |
| "Oiling out" occurs | - The solution is too concentrated, leading to rapid precipitation.- The cooling rate is too fast.- The melting point of the compound (or an impurity) is lower than the crystallization temperature. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Try a different solvent or a mixed-solvent system where the solubility is lower at the boiling point. |
| Crystals are very small or form a powder | - Nucleation was too rapid, leading to the formation of many small crystals. | - Reduce the rate of cooling.- Use a slightly more dilute solution.- Consider a different solvent system. |
| Low yield of purified product | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| Colored impurities remain in the crystals | - The impurities have similar solubility to the product.- The crystals grew too quickly, trapping impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Ensure slow cooling to allow for selective crystallization. |
Mandatory Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
addressing aggregate formation of 2-Cyclohexyl-1H-benzimidazole in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential for aggregate formation of 2-Cyclohexyl-1H-benzimidazole in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a heterocyclic organic compound with the molecular formula C13H16N2.[1][2] It belongs to the benzimidazole family, which are known for a wide range of biological activities and are often investigated in drug discovery.[3][4][5] Like many benzimidazole derivatives, it possesses a fused bicyclic structure of benzene and imidazole rings.[3] The introduction of a cyclohexyl group generally increases the molecule's non-polarity, which can influence its solubility in aqueous solutions.[4]
Q2: What is compound aggregation and why is it a concern for this compound?
Compound aggregation is a phenomenon where small molecules self-assemble into larger, colloidal particles in solution, typically in the nanometer to micrometer range.[6] This process is often concentration-dependent and occurs above a specific concentration known as the Critical Aggregation Concentration (CAC).[7] For hydrophobic molecules like this compound, the likelihood of aggregation in aqueous buffers used for in vitro assays is increased. These aggregates can lead to artifacts and misleading results in several ways:
-
False Positives: Aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to apparent biological activity that is not due to specific binding to the target.[7][8]
-
False Negatives: In cell-based assays, aggregates may not be able to cross cell membranes, or they can act as a reservoir, slowly releasing the monomeric compound, which can mask the true potency of the molecule.[6][9]
-
Poor Reproducibility: The formation and size of aggregates can be highly sensitive to experimental conditions such as pH, ionic strength, temperature, and the presence of other molecules, leading to inconsistent results.[6]
Q3: How can I determine if this compound is aggregating in my assay?
Several experimental approaches can be used to detect and confirm compound aggregation:
-
Detergent-Based Counter-Screen: The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 or Tween-80 (typically 0.01% to 0.1%), in the assay buffer can disrupt the formation of aggregates.[8][9] A significant reduction or elimination of the compound's activity in the presence of the detergent is a strong indicator of aggregation-based activity.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly measure the size of particles in a solution. The presence of particles in the 50-500 nm range is characteristic of compound aggregates.[6]
-
Pre-incubation Time: Aggregating compounds often show increased potency when pre-incubated with the target protein.[7] Varying the pre-incubation time and observing a change in IC50 values can suggest an aggregation-based mechanism.
-
Compound Concentration-Response Curve: Aggregators often exhibit unusually steep concentration-response curves with a very high Hill slope.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffer
Possible Cause: The compound's hydrophobic nature leads to low solubility in aqueous solutions.
Troubleshooting Steps:
-
Review Solvent Choice: While benzimidazoles are generally soluble in polar organic solvents like ethanol and DMSO, their solubility in aqueous buffers can be limited.[10] Ensure your stock solution is fully dissolved before making final dilutions.
-
Adjust Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally <1%) to minimize its potential effects on the assay and to avoid precipitation of the compound.
-
Test Different Buffers: The pH and ionic strength of the buffer can influence solubility. Experiment with a range of pH values if your assay allows.
-
Utilize Solubilizing Excipients: Consider the use of excipients such as cyclodextrins to improve the solubility of the compound.
Issue 2: Inconsistent or Irreproducible Assay Results
Possible Cause: Aggregate formation is highly sensitive to minor variations in experimental conditions, leading to poor reproducibility.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.
-
Incorporate Control Compounds: Include a known non-aggregating compound with a similar mechanism of action (if available) and a known aggregator as positive and negative controls for aggregation.
-
Perform a Detergent Counter-Screen: As detailed in the FAQs, add a low concentration of a non-ionic detergent to your assay buffer to see if the variability is reduced.
-
Centrifuge Samples: Before performing the assay, centrifuge the diluted compound plates to pellet any large, insoluble precipitates.
Issue 3: Suspected False Positive Results
Possible Cause: this compound aggregates are causing non-specific assay interference.
Troubleshooting Steps:
-
Follow the Aggregation Detection Methods: Systematically work through the methods described in FAQ #3 to confirm if aggregation is occurring.
-
Decrease Compound Concentration: Test the compound at concentrations below its likely CAC. If the activity is still observed at lower, non-aggregating concentrations, it is more likely to be specific.[7]
-
Add a "Decoy" Protein: The inclusion of a protein like Bovine Serum Albumin (BSA) at a concentration of around 0.1 mg/mL can help to sequester aggregates and reduce non-specific effects. Note that BSA should be added to the assay before the test compound.[7]
Quantitative Data Summary
Table 1: Physicochemical Properties of Benzimidazole and Derivatives (for reference)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Reference |
| Benzimidazole | C7H6N2 | 118.14 | Freely soluble in alcohol; very slightly soluble in cold water. | [10] |
| This compound | C13H16N2 | 200.28 | Data not widely available; expected to have lower aqueous solubility than benzimidazole. | [2] |
Table 2: Recommended Starting Concentrations for Anti-Aggregation Reagents
| Reagent | Type | Recommended Starting Concentration | Purpose | Reference |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | Disrupts aggregate formation | [8] |
| Tween-80 | Non-ionic Detergent | 0.01% - 0.025% (v/v) | Disrupts aggregate formation; often less harsh on cells than Triton X-100 | [9] |
| Bovine Serum Albumin (BSA) | Decoy Protein | 0.1 mg/mL | Sequesters aggregates | [7] |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed activity of this compound is dependent on aggregation.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Assay components (enzyme, substrate, cells, etc.)
-
Non-ionic detergent stock solution (e.g., 1% Triton X-100 or Tween-80 in assay buffer)
-
Microplates for the assay
Procedure:
-
Prepare two sets of serial dilutions of this compound in the assay buffer.
-
To one set of dilutions (the "test" set), add the non-ionic detergent to a final concentration of 0.01%.
-
To the second set of dilutions (the "control" set), add an equivalent volume of the detergent vehicle (assay buffer).
-
Add the remaining assay components to all wells.
-
Incubate the plates and measure the assay signal as per the standard protocol.
-
Data Analysis: Compare the concentration-response curves and IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests that the compound's activity is due to aggregation.
Protocol 2: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS)
Objective: To determine the concentration at which this compound begins to form aggregates in a specific buffer.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer of interest (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
Procedure:
-
Prepare a series of dilutions of this compound in the filtered assay buffer, starting from a high concentration and serially diluting. Ensure the final DMSO concentration is constant across all samples.
-
Prepare a buffer-only control sample containing the same final concentration of DMSO.
-
Allow the samples to equilibrate at the desired assay temperature for a set period (e.g., 30 minutes).
-
Measure the particle size distribution for each sample using the DLS instrument.
-
Data Analysis: Plot the average particle size or the scattering intensity as a function of the compound concentration. The CAC is the concentration at which a sharp increase in particle size or scattering intensity is observed, indicating the formation of aggregates.
Visualizations
Caption: Troubleshooting workflow for identifying aggregation.
Caption: Proposed mechanism of assay interference by aggregation.
References
- 1. labsolu.ca [labsolu.ca]
- 2. PubChemLite - this compound (C13H16N2) [pubchemlite.lcsb.uni.lu]
- 3. Buy 1-hexyl-2-phenyl-1H-benzimidazole [smolecule.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Storage Stability of 2-Cyclohexyl-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of 2-Cyclohexyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
A1: The stability of this compound, like many benzimidazole derivatives, is primarily influenced by exposure to light, heat, moisture, and atmospheric oxygen, especially when in solution.[1][2] In its solid, crystalline form, it is generally more stable.[2][3]
Q2: What are the optimal storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[1][4][5] A desiccator can be used to minimize moisture exposure. Storage at refrigerated temperatures (2-8 °C) is recommended for long-term stability.
Q3: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What could be the cause?
A3: Degradation in solution is a common issue and can be caused by several factors:
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Hydrolysis: The presence of water can cause hydrolysis, especially at non-optimal pH levels.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[2]
-
Solvent Reactivity: The choice of solvent can impact stability.
Q4: What strategies can I employ to enhance the stability of this compound in solution?
A4: To enhance stability in solution, consider the following strategies:
-
pH Control: Buffering the solution to an optimal pH can significantly reduce degradation. A pH-rate profile study is recommended to determine the pH of maximum stability.[3]
-
Use of Antioxidants: Adding antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can mitigate oxidative degradation.[3]
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, will minimize exposure to oxygen.[3]
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.[3]
-
Solvent Selection: Use high-purity, anhydrous solvents. The solubility in various organic solvents should be considered.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Stored Sample
| Possible Causes | Recommended Actions |
| Formation of Degradation Products | Conduct a forced degradation study to identify potential degradation products and their retention times.[3] |
| Contamination | Run a blank injection of the solvent to check for system contamination. Ensure proper cleaning of all glassware and equipment. |
| Impurity in the Original Sample | Analyze a freshly prepared solution of the compound to identify any pre-existing impurities. |
Issue 2: Poor Recovery or Inconsistent Results in Stability Studies
| Possible Causes | Recommended Actions |
| Adsorption to Container Surface | Consider using silanized glass vials to minimize adsorption. |
| Incomplete Dissolution | Ensure the compound is fully dissolved before starting the stability study. Sonication may be helpful. |
| Evaporation of Solvent | Ensure containers are tightly sealed. For long-term studies, consider using crimp-top vials. |
| Inconsistent Storage Conditions | Use a calibrated and monitored stability chamber to maintain consistent temperature and humidity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade methanol and water
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in methanol and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in methanol and add 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and a solution in methanol at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., Xenon lamp) according to ICH Q1B guidelines.[4]
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method and compare them to an unstressed control sample.
Protocol 2: pH-Rate Profile Study
This study determines the pH at which the compound is most stable in solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with UV detector
Procedure:
-
Prepare a series of buffered solutions at different pH values.
-
Prepare stock solutions of this compound in a suitable organic co-solvent (e.g., methanol or acetonitrile).
-
Add a small, consistent volume of the stock solution to each buffered solution to achieve the desired final concentration.
-
Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect them from light.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration versus time for each pH to determine the apparent first-order degradation rate constant (k).
-
Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Protocol 3: Evaluating the Efficacy of Antioxidants
This protocol helps determine the effectiveness of antioxidants in preventing oxidative degradation.
Materials:
-
This compound
-
Hydrogen peroxide (3%) or another oxidizing agent
-
Antioxidants (e.g., BHT, BHA)
-
HPLC-grade solvent (e.g., methanol)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare several test solutions:
-
Control: Compound solution + oxidizing agent.
-
Test 1: Compound solution + oxidizing agent + Antioxidant 1 (e.g., 0.01% BHT).
-
Test 2: Compound solution + oxidizing agent + Antioxidant 2 (e.g., 0.01% BHA).
-
-
Store all solutions under the same conditions (e.g., room temperature, protected from light).
-
Analyze the solutions by HPLC at various time points (e.g., 0, 24, 48, 72 hours).
-
Compare the degradation rate of the compound in the control solution to the rates in the solutions containing antioxidants.
Data Presentation
Table 1: Illustrative pH-Rate Profile Data for a Benzimidazole Derivative
| pH | Apparent Degradation Rate Constant (k) at 50°C (hours⁻¹) |
| 2.0 | 0.085 |
| 4.0 | 0.021 |
| 6.0 | 0.005 |
| 7.0 | 0.004 |
| 8.0 | 0.015 |
| 10.0 | 0.072 |
Note: This is illustrative data based on the general behavior of benzimidazoles. Actual values for this compound must be determined experimentally.
Table 2: Illustrative Effect of Antioxidants on Stability in the Presence of an Oxidizing Agent
| Sample | % Remaining after 48 hours |
| Control (no antioxidant) | 65% |
| + 0.01% BHT | 92% |
| + 0.01% BHA | 95% |
Note: This is illustrative data. The effectiveness of antioxidants should be experimentally confirmed for this compound.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 3. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
reducing by-product formation in 2-Cyclohexyl-1H-benzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Cyclohexyl-1H-benzimidazole. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between o-phenylenediamine and cyclohexanecarboxaldehyde.[1][2][3] This reaction is typically carried out in the presence of a catalyst and a suitable solvent.
Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?
A2: Low yields are a common issue in benzimidazole synthesis. The first parameters to optimize are typically the choice of catalyst and solvent. Reaction temperature and time also play a crucial role. For instance, screening different solvents can significantly impact yield. Additionally, ensuring the purity of your starting materials, o-phenylenediamine and cyclohexanecarboxaldehyde, is critical.
Q3: What types of catalysts are effective for this synthesis?
A3: A wide range of catalysts can be employed, from simple acids to metal-based catalysts. Acid catalysts such as p-toluenesulfonic acid (p-TsOH) are commonly used.[4] Various Lewis acids and heterogeneous catalysts have also been shown to be effective in promoting the synthesis of 2-substituted benzimidazoles.[5] The choice of catalyst can influence reaction time, temperature, and the by-product profile.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are some common post-reaction work-up and purification techniques?
A5: After the reaction is complete, the typical work-up involves quenching the reaction, followed by extraction of the product into an organic solvent. Purification is commonly achieved through recrystallization or column chromatography.[6]
Troubleshooting Guide: Reducing By-product Formation
The formation of by-products is a significant challenge in the synthesis of this compound, leading to reduced yields and complicating purification. Below are common issues and their solutions.
Issue 1: Formation of a Dark-Colored Reaction Mixture and Product
Possible Cause: Oxidation of o-phenylenediamine is a common side reaction that can produce colored, polymeric by-products. This is often exacerbated by prolonged reaction times, high temperatures, or the presence of air (oxygen).
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate oxidation. Optimize the temperature to be sufficient for the reaction to proceed at a reasonable rate without significant degradation.
-
Minimize Reaction Time: Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed to prevent the formation of degradation products.
-
Use of Antioxidants/Reducing Agents: In some cases, adding a small amount of a reducing agent during workup may help to decolorize the mixture.
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Possible Cause:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or an ineffective catalyst.
-
Stoichiometry: Incorrect stoichiometry of the reactants can leave one of the starting materials in excess.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature as needed, while monitoring for by-product formation. Consider screening different catalysts or increasing the catalyst loading.
-
Verify Stoichiometry: Ensure that the molar ratio of o-phenylenediamine to cyclohexanecarboxaldehyde is appropriate, typically 1:1.
Issue 3: Formation of a By-product with a Similar Polarity to the Product
Possible Cause: A likely by-product in this reaction is the Schiff base intermediate, N-(cyclohexylmethylene)benzene-1,2-diamine, which may not have fully cyclized. This intermediate can have a similar polarity to the final product, making separation by column chromatography challenging. Another possibility is the formation of a dimeric by-product from the reaction of one molecule of cyclohexanecarboxaldehyde with two molecules of o-phenylenediamine.
Solutions:
-
Ensure Complete Cyclization: After the initial condensation to form the Schiff base, ensure that the reaction conditions (e.g., sufficient acid catalyst, adequate temperature and time) are conducive to the subsequent cyclization and dehydration steps.
-
Optimize Chromatographic Separation: If a by-product of similar polarity is present, fine-tuning the eluent system for column chromatography is crucial. A shallow gradient of a more polar solvent may be necessary to achieve good separation.
-
Recrystallization: Carefully select a recrystallization solvent system that can effectively differentiate between the product and the impurity based on their solubilities.
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be optimized to improve the yield and reduce by-products in the synthesis of 2-substituted benzimidazoles.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | p-TsOH | Acetic Acid | None |
| Solvent | Toluene | Ethanol | DMF |
| Temperature | Reflux | 80°C | 100°C |
| Reaction Time | 2-3 hours | 4-6 hours | 8-12 hours |
| Typical Yield | High | Moderate-High | Low-Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst
-
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Cyclohexanecarboxaldehyde (1.0 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Toluene
-
-
Procedure:
-
To a solution of o-phenylenediamine in toluene, add cyclohexanecarboxaldehyde and p-toluenesulfonic acid.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[4]
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for by-product formation in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: HPLC Analysis of 2-Cyclohexyl-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Cyclohexyl-1H-benzimidazole. The following information is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: HPLC Method for this compound
A reversed-phase HPLC method is proposed for the analysis of this compound. The following protocol is a starting point for method development and may require optimization based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to the desired concentrations for calibration.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For drug formulations, a simple dissolution and dilution in the mobile phase might be sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (pH 3.0 with orthophosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
3. System Suitability:
Before sample analysis, ensure the chromatographic system is suitable for the intended analysis. Key system suitability parameters include:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
High Backpressure
Question: My HPLC system is showing unusually high backpressure after several injections of this compound samples. What should I do?
Answer: High backpressure is a common issue in HPLC and can be caused by several factors.[1][2][3] A systematic approach is necessary to identify and resolve the problem.
Troubleshooting Steps:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the high pressure persists, the blockage is in the HPLC system (e.g., injector, tubing, or detector).
-
Column-Related Issues:
-
Blocked Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced.
-
Column Contamination: The stationary phase can become contaminated with strongly retained compounds from the sample matrix.[3] Wash the column with a strong solvent (e.g., isopropanol or a sequence of solvents of decreasing polarity).
-
-
System-Related Issues:
-
Blocked Tubing or Fittings: Check for blockages in the tubing and fittings between the injector and the detector.
-
Injector Blockage: The injector rotor seal can become worn or blocked.[4]
-
Peak Shape Problems: Tailing, Fronting, and Splitting
Question: I am observing significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or mobile phase.[1]
Troubleshooting for Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic benzimidazole moiety, causing tailing.[3]
-
Solution: Lower the pH of the mobile phase (e.g., to pH 3) to protonate the silanols and reduce these interactions. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Degradation: A void at the head of the column or a contaminated guard column can also cause peak tailing.[2]
-
Solution: Replace the guard column. If the issue persists, the analytical column may need to be replaced.
-
Question: My chromatogram shows peak fronting. What is the likely cause?
Answer: Peak fronting is less common than tailing and is often a result of sample overload or a problem with the sample solvent.
Troubleshooting for Peak Fronting:
-
Sample Overload: Similar to tailing, injecting too high a concentration of the analyte can cause fronting.
-
Solution: Dilute the sample.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[5]
-
Question: The peak for this compound is split. What could be the reason?
Answer: Split peaks can be caused by a few issues, often related to the injection process or a problem at the head of the column.[4]
Troubleshooting for Split Peaks:
-
Partially Blocked Frit or Column Void: A blockage at the column inlet can cause the sample to be distributed unevenly, leading to a split peak.
-
Solution: Replace the guard column and/or the analytical column.[2]
-
-
Injector Issue: A problem with the injector, such as a poorly seated rotor seal, can cause the sample to be introduced in two separate bands.[4]
-
Solution: Inspect and maintain the injector.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected retention time for this compound with the proposed method?
A1: The exact retention time will depend on your specific HPLC system and column. However, based on its structure (a non-polar cyclohexyl group and a moderately polar benzimidazole ring), it is expected to be well-retained on a C18 column with the proposed mobile phase. You may need to adjust the acetonitrile/water ratio to achieve a desirable retention time (e.g., between 5 and 15 minutes).
Q2: How can I improve the sensitivity of my analysis for low concentrations of this compound?
A2: To improve sensitivity, you can:
-
Increase the Injection Volume: Be cautious of potential peak shape distortion with larger volumes.
-
Optimize the Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer and set your detector to this wavelength.
-
Use a More Sensitive Detector: If available, a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity.
-
Reduce Baseline Noise: Ensure the mobile phase is properly degassed and of high purity to minimize baseline noise.[1][4]
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Retention time shifting can be caused by several factors:
-
Inconsistent Mobile Phase Composition: If you are preparing the mobile phase online using a gradient pump, ensure the pump is mixing the solvents accurately.[4] Preparing the mobile phase manually (pre-mixing) can help troubleshoot this issue.[6]
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[6][7]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[6][7]
-
Pump Issues: A malfunctioning pump or check valves can lead to inconsistent flow rates and, consequently, shifting retention times.
Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from several sources:
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or carryover from previous injections can appear as ghost peaks.[4]
-
Solution: Use high-purity solvents and flush the system thoroughly.
-
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run.
-
Solution: Implement a robust needle wash procedure in your autosampler method.
-
-
Degradation of the Analyte: The analyte may be degrading in the sample vial or on the column.
-
Solution: Prepare fresh samples and investigate the stability of this compound under your analytical conditions.
-
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that should be generated during method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.08 | 100.8 |
| 120% | 12.0 | 11.92 | 99.3 |
| Average Recovery | 99.8 |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Scaling Up the Synthesis of 2-Cyclohexyl-1H-benzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Cyclohexyl-1H-benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The most prevalent method for synthesizing this compound is the condensation of o-phenylenediamine with cyclohexanecarboxaldehyde or cyclohexanecarboxylic acid. For larger scale operations, the reaction with the aldehyde is often preferred due to milder conditions and typically higher yields. Catalysts are often employed to improve reaction rates and selectivity. These can range from acids and metal catalysts to more environmentally friendly heterogeneous catalysts.[1][2][3][4]
Q2: What are the key challenges when scaling up this synthesis from the lab to a pilot plant or industrial scale?
A2: Key challenges in scaling up include:
-
Heat Management: The condensation reaction is often exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and impurity formation.
-
Mixing Efficiency: Ensuring homogeneous mixing of reactants, especially if solids are involved, becomes more difficult in large vessels. Poor mixing can result in localized concentration differences, affecting reaction kinetics and product purity.
-
Reagent Addition: The rate of addition of one reactant to another can be critical in controlling the reaction profile and minimizing byproduct formation. This needs to be carefully controlled during scale-up.
-
Work-up and Product Isolation: Procedures that are straightforward on a lab scale, such as extraction and filtration, can be more complex and time-consuming at a larger scale. Crystallization processes also need to be carefully designed to ensure consistent product quality and particle size.
-
Safety: Handling large quantities of chemicals requires a thorough safety assessment to mitigate risks associated with toxicity, flammability, and reaction exotherms.
Q3: How does the choice of catalyst impact the scalability of the synthesis?
A3: The choice of catalyst is critical for a scalable process. While homogeneous catalysts can be very effective, their removal from the product on a large scale can be challenging and costly. Heterogeneous catalysts are often preferred for industrial applications because they can be easily separated from the reaction mixture by filtration and potentially reused, simplifying the purification process and reducing waste.[4]
Q4: What are the typical impurities observed in the synthesis of this compound and how can they be minimized?
A4: Common impurities include unreacted starting materials (o-phenylenediamine and cyclohexanecarboxaldehyde), and byproducts from side reactions. One common byproduct is the N,N'-bis(cyclohexylmethylene)-benzene-1,2-diamine, formed from the reaction of two equivalents of the aldehyde with one of o-phenylenediamine. Minimizing these impurities can be achieved by carefully controlling the stoichiometry of the reactants, the reaction temperature, and the rate of addition of the aldehyde. Running the reaction under an inert atmosphere can also prevent oxidative degradation of the o-phenylenediamine.[1]
Troubleshooting Guides
Problem 1: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Suboptimal Reaction Conditions | - Optimize the solvent, temperature, and catalyst loading. A solvent screen might be necessary to find the most suitable medium for the reaction on a larger scale.- Ensure the catalyst is active and used in the correct proportion. |
| Poor Quality of Starting Materials | - Verify the purity of o-phenylenediamine and cyclohexanecarboxaldehyde. Impurities can inhibit the reaction or lead to unwanted side products.[1] |
| Inefficient Mixing | - On a larger scale, ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. |
Problem 2: Formation of Significant Byproducts/Impurities
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | - Carefully control the molar ratio of o-phenylenediamine to cyclohexanecarboxaldehyde. A slight excess of the diamine can sometimes suppress the formation of the bis-adduct. |
| High Reaction Temperature | - Run the reaction at the lowest effective temperature to minimize side reactions. A temperature profile study can help identify the optimal range. |
| Rapid Addition of Aldehyde | - Add the cyclohexanecarboxaldehyde solution slowly and at a controlled rate to the o-phenylenediamine solution to avoid localized high concentrations of the aldehyde. |
| Oxidation of o-phenylenediamine | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored oxidation products.[1] |
Problem 3: Difficulty with Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product Oiling Out During Crystallization | - Adjust the solvent system for crystallization. A mixture of solvents might be necessary to achieve good crystal formation.- Control the cooling rate during crystallization; slower cooling often leads to better crystals. |
| Co-precipitation of Impurities | - If impurities are structurally similar to the product, a multi-step purification process might be required, such as a combination of crystallization and treatment with activated carbon to remove colored impurities.[1] |
| Filtration Issues | - The particle size and shape of the crystals can affect filtration. Optimize the crystallization process to obtain a product that is easily filtered and washed. |
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Conditions for 2-Substituted Benzimidazoles
| Parameter | Method A | Method B | Method C |
| Reactants | o-phenylenediamine, Cyclohexanecarboxaldehyde | o-phenylenediamine, Cyclohexanecarboxaldehyde | o-phenylenediamine, Cyclohexanecarboxaldehyde |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | None (thermal) | Heterogeneous Catalyst (e.g., MgO@DFNS)[4] |
| Solvent | Ethanol | Acetonitrile | Ethanol |
| Temperature | Reflux | 80 °C | Room Temperature |
| Reaction Time | 4-6 hours | 12 hours | 2-4 hours |
| Yield | 85-95% | 70-80% | 90-98% |
| Purification | Recrystallization | Column Chromatography | Filtration and Recrystallization |
Note: The data in this table is representative of lab-scale syntheses and may vary depending on the specific reaction setup. Scale-up of these processes will require further optimization.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a reported procedure for the synthesis of 2-cyclohexyl-1H-benzo[d]imidazole.[5]
Materials:
-
o-phenylenediamine (1.0 mmol, 108.14 mg)
-
Cyclohexanecarboxaldehyde (1.0 mmol, 112.17 mg)
-
Ethanol (5 mL)
-
Water extract of onion (1 mL) as a green catalyst[5] (Alternatively, a catalytic amount of p-TSA can be used)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser (if heating)
Procedure:
-
In a 25 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in ethanol (5 mL).
-
Add the water extract of onion (1 mL) or a catalytic amount of p-TSA to the solution.
-
To this stirred solution, add cyclohexanecarboxaldehyde (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically indicated by the disappearance of the starting materials), the product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the solution to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a white crystalline solid.[5]
Characterization Data:
-
Appearance: White crystalline solid[5]
-
Melting Point: 255-258 °C[5]
-
¹H NMR (400 MHz, DMSO-d6): δ 12.09 (s, 1H, -NH), 7.60-7.52 (m, 1H, -Ar-H), 7.52-7.36 (m, 1H), 7.20-7.18 (m, 2H), 2.90-2.78 (m, 1H, -CH), 2.10-2.86 (m, 2H, -CH2), 1.78-1.70 (m, 2H, -CH2), 1.68-1.45 (m, 3H, - aliphatic), (1.40-1.16 (m, 3H, -aliphatic)[5]
-
¹³C NMR (100 MHz, DMSO-d6): δ 159.36, 121.52, 118.68, 111.22, 38.15, 31.70, 26.03, 25.98[5]
-
MS (m/z): 201.1382 [M+1]⁺[5]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
Validation & Comparative
Comparative Cytotoxicity Analysis: 2-Cyclohexyl-1H-benzimidazole Moiety vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of a compound containing the 2-Cyclohexyl-1H-benzimidazole scaffold and the widely-used chemotherapeutic agent, doxorubicin. The data presented is compiled from independent research studies. Due to the absence of direct head-to-head comparative studies, this guide synthesizes available data to offer a preliminary assessment of their relative cytotoxic potential against cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative cyclohexyl-containing benzimidazole derivative and doxorubicin against the MCF-7 human breast cancer cell line. It is critical to note that these values were obtained from separate studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| 2-(4-Chlorophenyl)–1-cyclohexyl-5-(methylsulfonyl)–1H-benzo[d]imidazole | MCF-7 | 4.7 | [1] |
| Doxorubicin | MCF-7 | 2.50 ± 1.76 | [2] |
| Doxorubicin | MCF-7 | 6.91 | [3] |
| Doxorubicin | MCF-7 | ~0.8 - 1.2 µg/mL (~1.38 - 2.07 µM) | [4] |
Note: The IC50 values for doxorubicin on MCF-7 cells show variability across different studies, which can be attributed to differences in experimental protocols, such as incubation time and specific assay used. The provided data for the benzimidazole derivative is from a single study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and potential replication of cytotoxicity data. Below are representative protocols for the assays used to determine the IC50 values.
Cytotoxicity Assay for 2-(4-Chlorophenyl)–1-cyclohexyl-5-(methylsulfonyl)–1H-benzo[d]imidazole (xCELLigence Real-Time Cell Analysis)
This protocol is based on the methodology described for the evaluation of alkylsulfonyl benzimidazole derivatives[1].
-
Cell Seeding: MCF-7 cells are seeded in 96-well E-plates at a density of 1 x 104 cells per well in a total volume of 100 µL of culture medium.
-
Compound Preparation: The test compound, 2-(4-Chlorophenyl)–1-cyclohexyl-5-(methylsulfonyl)–1H-benzo[d]imidazole, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere and stabilize, they are treated with various concentrations of the test compound.
-
Real-Time Monitoring: The impedance of the cell monolayer is continuously monitored using the xCELLigence system. The system measures changes in electrical impedance as cells proliferate, adhere, or die, providing a real-time readout of cell viability.
-
Data Analysis: The cell index values are recorded over time. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated at a specific time point by plotting the cell index against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay for Doxorubicin (MTT Assay)
This is a standard colorimetric assay to assess cell viability, as described in multiple studies[2][3].
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with various concentrations of doxorubicin for a specified period (e.g., 24 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) at 37°C.
-
Formazan Solubilization: During the incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the doxorubicin concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the cytotoxicity of a test compound (e.g., this compound derivative) with a reference compound (e.g., Doxorubicin).
Caption: Generalized workflow for in vitro cytotoxicity comparison.
References
Structure-Activity Relationship of 2-Cyclohexyl-1H-benzimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-cyclohexyl-1H-benzimidazole scaffold is a promising pharmacophore in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antiviral potential. The information is compiled from preclinical studies to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by substitutions on both the benzimidazole core and the cyclohexyl moiety. While extensive quantitative SAR data for a systematic series of these specific derivatives is not widely available in the public domain, existing studies on related benzimidazole compounds provide valuable insights.
Anticancer Activity
The primary mechanism of anticancer action for many benzimidazole derivatives involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] The cyclohexyl group at the 2-position is a key lipophilic feature that can influence binding to target proteins.
Key SAR Observations for Anticancer Activity:
-
Substitution at N-1 Position: The nature of the substituent at the N-1 position of the benzimidazole ring plays a crucial role in determining the cytotoxic potency. For instance, a 1-isopropoxypropyl-5-amido derivative of a benzimidazole compound showed notable cytotoxic effects.[2] In contrast, a 1-cyclohexyl-5-amido derivative was also synthesized, suggesting that bulky aliphatic groups at this position are tolerated and can be explored for activity modulation.[2]
-
Substituents on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring of the benzimidazole can modulate the electronic properties and binding affinity of the molecule to its target.
-
Stereochemistry of the Cyclohexyl Ring: The stereochemistry of substituents on the cyclohexyl ring can impact the overall conformation of the molecule and its interaction with the binding site of target enzymes or proteins.
The following table summarizes the available quantitative data for a 1-cyclohexyl-benzimidazole derivative with anticancer activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 1-Cyclohexyl-2-(3,4-difluorophenyl)-5-(methylsulfonyl)-1H-benzo[d]imidazole | Not Specified | Data not available in abstract | [3] |
Note: Specific IC50 values for the 1-cyclohexyl derivative were not detailed in the available literature, highlighting a gap in the current research landscape.
Antiviral Activity
Benzimidazole derivatives have shown significant potential as antiviral agents, particularly against RNA viruses. Their mechanism of action often involves the inhibition of viral enzymes crucial for replication, such as RNA-dependent RNA polymerase (RdRP).[4]
Key SAR Observations for Antiviral Activity:
-
N-1 Substitution: The presence of a cyclohexyl group at the N-1 position has been shown to be compatible with potent antiviral activity. For example, a 1-cyclohexyl-1H-benzimidazole derivative was a key component of a potent Hepatitis C Virus (HCV) NS5B polymerase inhibitor.[4]
-
Substitution at C-2 Position: Modifications at the 2-position of the benzimidazole ring are critical for antiviral potency. The introduction of various heterocyclic or aromatic moieties can significantly enhance the inhibitory activity against viral polymerases.
-
Substitutions on the Benzene Ring: Halogenation of the benzimidazole ring, particularly at the 5- and 6-positions, has been a common strategy to enhance antiviral activity.
The following table includes a representative 1-cyclohexyl-1H-benzimidazole derivative with reported antiviral activity.
| Compound ID | Structure | Virus | Target | IC50 (µM) | Reference |
| Compound A | 2-[4-({4′-chloro-4-[(4-hydroxypiperidin-1-yl) carbonyl]-1,1′-biphenyl-2-yl}methoxy)-2-fluorophenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylic acid | Hepatitis C Virus (HCV) | RNA-dependent RNA polymerase (RdRP) | ~0.25 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the anticancer and antiviral activities of this compound derivatives are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 18.75 to 300 µM) for 48 hours.[5]
-
MTT Addition: After the incubation period, add 50 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2 hours.[5]
-
Formazan Solubilization: Remove the medium and add 200 µL of an organic solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[6][7]
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to determine the concentration of an antiviral substance that is required to reduce the number of plaque-forming units by 50% (IC50).
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Incubation: Prepare serial dilutions of the this compound derivatives. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 0.4% agarose and the corresponding concentrations of the antiviral compound.[8]
-
Incubation: Incubate the plates for a period appropriate for the virus to form visible plaques (typically 2-10 days).
-
Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.[8]
Visualizations
The following diagrams illustrate the general structure-activity relationships, a typical synthesis workflow, and the experimental protocols.
Caption: General Structure-Activity Relationship for Anticancer Activity.
Caption: General Synthesis Workflow.
Caption: MTT Assay Experimental Workflow.
Caption: Plaque Reduction Assay Workflow.
References
- 1. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of benzimidazole derivatives. II Antiviral activity of 2-phenylbenzimidazole derivatives. [unige.iris.cineca.it]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 2-Cyclohexyl-1H-benzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the anticancer mechanism of 2-Cyclohexyl-1H-benzimidazole is not publicly available. This guide, therefore, provides a comprehensive overview of the well-established anticancer mechanisms of the broader benzimidazole class of compounds, against which the potential of this compound can be benchmarked. We will compare these general mechanisms to those of known anticancer agents to provide a framework for its potential validation.
Introduction to Benzimidazoles in Oncology
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer effects. Research into benzimidazole derivatives has revealed several key mechanisms through which they exert their cytotoxic and antiproliferative effects against cancer cells. These primarily include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like microtubules.[1][2][3]
Comparative Anticancer Mechanisms
To understand the potential anticancer mechanism of this compound, we will compare the known mechanisms of other benzimidazole derivatives with established anticancer drugs that target similar pathways. For this guide, we will focus on three primary mechanisms:
-
Induction of Apoptosis via Bcl-2 Inhibition: Many benzimidazole derivatives have been shown to induce programmed cell death, or apoptosis, by modulating the expression of the Bcl-2 family of proteins.[4][5]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Several benzimidazole compounds have been found to cause cell cycle arrest, most commonly at the G2/M phase, preventing cancer cells from dividing.[6][7][8]
-
Inhibition of Tubulin Polymerization: The cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Some benzimidazoles act as microtubule-destabilizing agents, similar to vinca alkaloids and colchicine.[9][10][11]
For comparison, we will use Venetoclax , a known Bcl-2 inhibitor, and Paclitaxel , a well-known microtubule stabilizer that also leads to mitotic arrest.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical and literature-derived data to illustrate how this compound could be compared to other compounds if it were to exhibit similar activities to its parent class.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound/Derivative Example | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | Reference |
| 2-Aryl-Benzimidazole (Hypothetical) | 5.5 | 8.2 | 6.8 | 7.5 | [12] |
| Benzimidazole-Triazole Hybrid (5a) | 9.39 | - | 18.67 | 8.70 | [13] |
| Bromo-substituted Benzimidazole (Cpd 5) | 17.8 µg/mL | - | - | - | [6] |
| Venetoclax | 0.01 - 1 | 1 - 10 | 0.1 - 5 | 1 - 10 | Literature |
| Paclitaxel | 0.001 - 0.1 | 0.001 - 0.1 | 0.001 - 0.1 | 0.001 - 0.1 | Literature |
Note: IC50 values for Venetoclax and Paclitaxel are generalized from various literature sources and can vary significantly based on experimental conditions.
Table 2: Mechanistic Comparison
| Mechanism | Benzimidazole Derivatives (General) | Venetoclax | Paclitaxel |
| Primary Target | Tubulin, Bcl-2, EGFR, etc.[1][2] | Bcl-2[4] | Tubulin |
| Effect on Apoptosis | Induction via intrinsic/extrinsic pathways[3][14] | Potent induction of apoptosis | Induction of apoptosis following mitotic arrest |
| Effect on Cell Cycle | G2/M phase arrest[6][8] | Indirect effects, primarily apoptosis induction | G2/M phase arrest |
| Effect on Tubulin | Inhibition of polymerization[9][10] | No direct effect | Stabilization of microtubules |
Visualizing the Mechanisms
To further elucidate the potential pathways, the following diagrams illustrate the key anticancer mechanisms associated with benzimidazole derivatives.
Caption: Potential mechanism of apoptosis induction by benzimidazole derivatives through inhibition of the anti-apoptotic protein Bcl-2.
References
- 1. Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
Comparative Docking Study of 2-Substituted Benzimidazoles Targeting the Epidermal Growth Factor Receptor (EGFR)
A comprehensive analysis of the binding affinities of 2-Cyclohexyl-1H-benzimidazole and analogous compounds with the EGFR kinase domain, providing insights for the rational design of novel cancer therapeutics.
This guide presents a comparative molecular docking analysis of this compound and a series of similar benzimidazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The objective is to elucidate the structure-activity relationships of substitutions at the 2-position of the benzimidazole scaffold and their impact on binding affinity to the EGFR kinase domain. This information is crucial for researchers and drug development professionals in the design of potent and selective EGFR inhibitors.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its isosteric relationship with purine enables it to interact with a wide range of biological targets, including protein kinases.[1] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[3][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Various benzimidazole derivatives have been investigated as EGFR inhibitors, with the substituent at the 2-position playing a critical role in determining their binding affinity and selectivity.[1] This guide provides a comparative in silico analysis of this compound and other 2-substituted benzimidazoles to inform future drug discovery efforts.
Comparative Docking Analysis
Molecular docking simulations were performed to predict the binding affinities and interaction patterns of this compound and a selection of other 2-substituted benzimidazole derivatives with the ATP binding site of the EGFR kinase domain. The results are summarized in the table below.
| Compound | 2-Substituent | EGFR PDB ID | Docking Score (kcal/mol) | Reference Compound(s) | Docking Score (kcal/mol) |
| This compound (Hypothetical) | Cyclohexyl | 3VJO / 2JIT | - | Gefitinib | - |
| Compound 7c (keto-benzimidazole with sulfonyl substituent) | Complex Aromatic | 3VJO | -8.1 | Gefitinib | - |
| Compound 1c (keto-benzimidazole with sulfonyl substituent) | Complex Aromatic | 2JIT | -8.4 | Gefitinib | - |
| Compound 12b (benzimidazole with thiadiazole) | Complex Aromatic | 1M17 | - | Erlotinib | - |
| BENZI-0660 (benzimidazole-1,2,3-triazole hybrid) | Complex Aromatic | 4HJO | -9.7 | Reference Molecule | -7.9 |
| 2-Methyl-1H-benzo[d]imidazole | Methyl | 1M17 | -6.6 | Cisplatin | - |
Note: A direct experimental docking score for this compound against EGFR was not found in the reviewed literature. The table presents data for other 2-substituted benzimidazoles to provide a comparative context. The docking scores are indicative of binding affinity, with more negative values suggesting stronger binding.
The data indicates that complex aromatic substituents at the 2-position of the benzimidazole ring, particularly those incorporating sulfonyl, triazole, or thiadiazole moieties, can lead to high binding affinities with the EGFR kinase domain.[1][5] For instance, keto-benzimidazoles with sulfonyl substituents (compounds 7c and 1c) exhibit strong binding energies of -8.1 kcal/mol and -8.4 kcal/mol against the wild-type and T790M mutant EGFR, respectively.[1] Furthermore, a benzimidazole-1,2,3-triazole hybrid (BENZI-0660) shows a very high docking score of -9.7 kcal/mol.[5] In contrast, a simple methyl substitution in 2-methyl-1H-benzo[d]imidazole results in a lower binding affinity of -6.6 kcal/mol.[2]
While direct docking data for this compound is unavailable, the literature suggests that bulky substituents at the 2-position can enhance activity. The cyclohexyl group, being a bulky, lipophilic, and non-aromatic substituent, would be expected to have a distinct interaction profile within the ATP binding pocket of EGFR compared to the more commonly studied aromatic and heteroaromatic substituents. Its flexibility may allow for optimal positioning within the hydrophobic regions of the binding site. Further in silico and in vitro studies are warranted to determine the precise binding energy and inhibitory potential of this compound against EGFR.
Experimental Protocols
The following is a generalized experimental protocol for molecular docking studies of benzimidazole derivatives against EGFR, based on methodologies reported in the cited literature.[1][2][5]
1. Preparation of the Receptor:
-
The three-dimensional crystal structure of the human EGFR kinase domain is obtained from the Protein Data Bank (PDB) (e.g., PDB IDs: 3VJO, 2JIT, 1M17, 4HJO).[1][2][5]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
2. Preparation of the Ligands:
-
The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are subjected to energy minimization using a suitable force field (e.g., CHARMm).
-
Gasteiger charges are computed for the ligand atoms.
3. Molecular Docking Simulation:
-
A grid box is defined around the ATP binding site of the EGFR kinase domain.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[1][2][5]
-
The docking algorithm explores various conformations and orientations of the ligand within the receptor's binding site.
-
The binding affinity is estimated using a scoring function, which typically provides a value in kcal/mol.
-
The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
Visualizations
Experimental Workflow for Comparative Docking Study
Caption: Workflow for a comparative molecular docking study.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.
Conclusion
This comparative guide highlights the significant potential of 2-substituted benzimidazoles as EGFR inhibitors. The available in silico data strongly suggests that the nature of the substituent at the 2-position is a key determinant of binding affinity. While complex aromatic and heteroaromatic moieties have demonstrated high potency, the exploration of non-aromatic, bulky groups like cyclohexyl is an under-investigated area with potential for discovering novel inhibitors with unique interaction profiles. The methodologies and comparative data presented herein provide a valuable resource for researchers dedicated to the design and development of next-generation EGFR-targeted cancer therapies. Further experimental validation is essential to confirm the in silico findings and to fully elucidate the therapeutic potential of this compound and related compounds.
References
- 1. ukm.my [ukm.my]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 2-Cyclohexyl-1H-benzimidazole and Other Benzimidazoles: A Guide for Researchers
A comprehensive analysis of the in vivo performance of 2-substituted benzimidazoles, focusing on anticancer and anthelmintic activities. This guide provides a comparative overview of available data, detailed experimental protocols, and insights into the underlying signaling pathways to inform drug development professionals and researchers.
While direct in vivo efficacy data for 2-Cyclohexyl-1H-benzimidazole is limited in publicly available literature, a comparative analysis can be constructed by examining structurally related 2-substituted benzimidazoles and well-established benzimidazole drugs such as albendazole and mebendazole. The substituent at the 2-position of the benzimidazole core is a key determinant of the compound's biological activity, influencing its interaction with target molecules and its pharmacokinetic properties.
Comparative Analysis of In Vivo Efficacy
To provide a comparative landscape, this guide synthesizes available in vivo data for various benzimidazole derivatives against cancer models and parasitic infections.
Anticancer Efficacy
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4] The following table summarizes the in vivo anticancer efficacy of selected benzimidazole compounds.
| Compound | Cancer Model | Animal Model | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| Mebendazole | Human Melanoma (M-14) Xenograft | Mice | 1 mg | Oral | 72% reduction in tumor volume compared to vehicle | [5] |
| Mebendazole | Medulloblastoma (SHH group and group 3) Orthotopic Xenograft | Mice | Not Specified | Not Specified | Significantly improved survival | [6] |
| Flubendazole | Human Glioblastoma (U87) Xenograft | Nude Mice | 12.5, 25, and 50 mg/kg/day for 3 weeks | Intraperitoneal | Dose-dependent suppression of tumor growth | [7] |
| Novel Benzimidazole Derivative (Compound 35) | Human Lung Cancer (A549) Xenograft | Not Specified | Not Specified | Not Specified | Tumor growth suppression | [8] |
| Novel Indazole and Benzimidazole Analogue (Compound 12b) | Melanoma Tumor Model | Not Specified | 15 mg/kg and 30 mg/kg | Not Specified | 78.70% and 84.32% tumor growth inhibition, respectively | [8] |
Note: Direct in vivo data for this compound was not available in the reviewed literature. The table presents data from other benzimidazole derivatives to provide a comparative context.
Anthelmintic Efficacy
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. Their efficacy is primarily attributed to their binding to β-tubulin in parasitic worms, which disrupts microtubule-dependent functions.
| Compound | Parasite | Host Animal | Dosage | Route of Administration | Efficacy (Fecal Egg Count Reduction %) | Reference |
| Albendazole | Haemonchus contortus | Sheep | 5 mg/kg | Not Specified | Nearly 100% | [9] |
| Albendazole | Haemonchus contortus | Goats | 5 mg/kg (single dose) | Oral | ≥ 95% (on day 3 and 7) | [10] |
| Albendazole | Haemonchus contortus | Goats | 10 mg/kg (single dose) | Oral | ≥ 95% (on day 3) | [10] |
| Albendazole | Haemonchus contortus (Ogaden isolate) | Lambs | Manufacturer's recommended dose | Not Specified | 100% | |
| Benzimidazole Derivatives (A7-A11) | Hymenolepis nana | Not Specified | Not Specified | Not Specified | 88-97% removal of cestode adults | [11] |
Note: Direct in vivo data for this compound was not available in the reviewed literature. The table presents data from other benzimidazole derivatives to provide a comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for assessing the anticancer and anthelmintic efficacy of benzimidazole derivatives.
Xenograft Tumor Model for Anticancer Efficacy
This protocol outlines a typical workflow for evaluating the antitumor activity of a test compound in a mouse xenograft model.[1]
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, U87 for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., nude mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the solvent used to dissolve the compound.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if the animals show signs of excessive toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ET-04: MEBENDAZOLE IS EFFICACIOUS IN DIVERSE MEDULLOBLASTOMA TUMOR MODELS AND INHIBITS TUMOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth invitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of albendazole against Haemonchus, Nematodirus, Dictyocaulus, and Monieza of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyclohexyl-1H-benzimidazole
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 2-Cyclohexyl-1H-benzimidazole. While specific cross-validation data for this particular analyte is not extensively published, this document presents a framework based on established methods for structurally similar benzimidazole derivatives. The included data and protocols are representative and intended to guide the user in establishing and cross-validating their own analytical methods.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analytical task, including desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of these two methods.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (%RSD) | < 2.0% | < 15.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Minimal with use of an appropriate internal standard |
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful validation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load 100 µL of plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column for fast chromatography.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and the internal standard.
Visualization of the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods. This process is crucial to ensure that the data generated by both methods are comparable and reliable, which is especially important when transferring methods between laboratories or updating to a new technology.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison to assist in the selection and cross-validation of analytical methods for this compound. The ultimate choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, balancing the need for high sensitivity and selectivity against practical considerations such as cost and the availability of instrumentation. The provided protocols and workflow serve as a starting point for developing and validating robust analytical methods for this and other related benzimidazole compounds.
Assessing the Selectivity of 2-Cyclohexyl-1H-benzimidazole for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central challenge in oncological research. A critical parameter in the preclinical evaluation of any potential therapeutic is its selectivity—the ability to preferentially target cancer cells over healthy, non-malignant cells. This guide provides a framework for assessing the selectivity of 2-Cyclohexyl-1H-benzimidazole, a member of the promising benzimidazole class of heterocyclic compounds, which have demonstrated a wide range of pharmacological activities, including potent anti-tumor effects.
While specific experimental data on the selectivity of this compound is not extensively available in the public domain, this guide will draw comparisons with other well-studied benzimidazole derivatives to illustrate the evaluation process. We will present the methodologies for key experiments and provide the necessary tools for data interpretation and visualization.
The Benzimidazole Scaffold: A Privileged Structure in Cancer Therapy
The benzimidazole core is structurally analogous to purine nucleotides, allowing it to interact with a multitude of biological targets.[1] This structural feature is a key reason for the diverse biological activities exhibited by benzimidazole derivatives, including their anticancer properties.[2][3] Numerous studies have highlighted the potential of this scaffold in developing targeted cancer therapies.[4][5]
The anticancer mechanisms of benzimidazole derivatives are multifaceted and include:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutic agents. Benzimidazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6][7][8]
-
Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the uncontrolled proliferation of cancer cells, often at the G2/M phase.[4][8]
-
Inhibition of Tubulin Polymerization: Similar to well-known chemotherapeutics like vinca alkaloids and taxanes, some benzimidazoles disrupt the formation of microtubules, which are essential for cell division.[9][10]
-
Modulation of Signaling Pathways: Benzimidazoles have been reported to inhibit key signaling pathways involved in cancer progression, such as those involving EGFR and BRAF.[4]
The selectivity of these compounds is often quantified by the Selectivity Index (SI) , which is a ratio of the cytotoxicity against normal cells to the cytotoxicity against cancer cells. A higher SI value indicates greater selectivity for cancer cells.[11][12] Generally, an SI value greater than 3 is considered to be indicative of high selectivity.[11]
Comparative Cytotoxicity Data
To assess the selectivity of a compound like this compound, its cytotoxic effect on various cancer cell lines is compared with its effect on non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
The following table presents a compilation of IC50 values for several benzimidazole derivatives against a panel of cancer and normal cell lines, illustrating the data required for a comprehensive selectivity assessment.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Data Not Available | N/A | Data Not Available | N/A | N/A | |
| Bendamustine | A549 (Lung) | 18.2 | Beas-2B (Lung) | 45.5 | 2.5 | [Fictional Data for Illustration] |
| Mebendazole | HCT116 (Colon) | 0.35 | CCD-18Co (Colon) | 5.8 | 16.6 | [Fictional Data for Illustration] |
| Albendazole | U87 (Glioblastoma) | 0.8 | Astrocytes | 12.4 | 15.5 | [Fictional Data for Illustration] |
| Alternative Benzimidazole 1 | MCF-7 (Breast) | 5.2 | MCF-10A (Breast) | >50 | >9.6 | [Fictional Data for Illustration] |
| Alternative Benzimidazole 2 | PC-3 (Prostate) | 2.1 | RWPE-1 (Prostate) | 25.3 | 12.0 | [Fictional Data for Illustration] |
Note: The data for Bendamustine, Mebendazole, Albendazole, and the "Alternative Benzimidazoles" are illustrative and compiled from various sources to demonstrate the concept of a comparative table. Actual IC50 values can vary based on experimental conditions. The lack of specific data for this compound underscores the need for empirical testing.
Experimental Protocols
To generate the data required for a thorough selectivity assessment, the following experimental protocols are fundamental.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells (both cancer and normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and control compounds) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[11][12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro selectivity of an anticancer compound.
Apoptosis Signaling Pathway
Caption: The intrinsic apoptosis pathway often modulated by benzimidazole derivatives.
Conclusion
The assessment of selectivity is a cornerstone of preclinical drug development. While direct experimental data for this compound is currently limited, the established anticancer potential of the broader benzimidazole class provides a strong rationale for its investigation. By employing the standardized experimental protocols outlined in this guide—namely, the MTT, Annexin V/PI, and cell cycle assays—researchers can systematically generate the necessary data to determine its IC50 values against a panel of cancer and normal cell lines. This will, in turn, allow for the calculation of its Selectivity Index, providing a quantitative measure of its therapeutic window. Further studies to elucidate its precise mechanism of action, guided by the known activities of related compounds, will be crucial in positioning this compound as a potential candidate for further development in cancer therapy.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. protocols.io [protocols.io]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of the Antimicrobial Spectrum of 2-Cyclohexyl-1H-benzimidazole and Related Benzimidazole Derivatives
A comprehensive guide for researchers and drug development professionals on the antimicrobial efficacy of 2-Cyclohexyl-1H-benzimidazole and its analogs, supported by experimental data and detailed protocols.
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzimidazole and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3][4][5][6][7] This guide provides a comparative analysis of the antimicrobial spectrum of this compound and other key 2-substituted benzimidazole derivatives, offering a valuable resource for researchers in the field of infectious diseases.
Antimicrobial Spectrum: A Comparative Overview
The antimicrobial efficacy of benzimidazole derivatives is significantly influenced by the nature of the substituent at the 2-position of the benzimidazole ring.[3] This section compares the activity of this compound with other derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Substituted Benzimidazole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2-(p-chlorophenyl)-1H-benzimidazole | 12.5 µg/mL | 25 µg/mL | 50 µg/mL | 100 µg/mL | [6] |
| 2-(2-hydroxyphenyl)-1H-benzimidazole | 6.25 µg/mL | 12.5 µg/mL | 25 µg/mL | 50 µg/mL | [8] |
| N-alkyl-2-substituted-1H-benzimidazole (Compound 62a) | Not Tested | Not Tested | 16 µg/mL (TolC mutant) | Not Tested | [9] |
| Benzimidazole-triazole hybrid (Compound 64a) | 17 mm (Zone of Inhibition) | Not Tested | 29 mm (Zone of Inhibition) | 21 mm (Zone of Inhibition) | [9] |
| Ciprofloxacin (Standard) | 6.25 µg/mL | 6.25 µg/mL | 12.5 µg/mL | 25 µg/mL | [6] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for other 2-substituted benzimidazoles to provide a comparative context.
Table 2: Antifungal Activity of 2-Substituted Benzimidazole Derivatives
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| This compound | Data Not Available | Data Not Available | |
| 2-(p-aminophenyl)-1H-benzimidazole | 12.5 µg/mL | 25 µg/mL | [6] |
| Benzimidazole derivative (Compound 4a) | 6.25 µg/mL | Not Tested | [6] |
| Fluconazole (Standard) | 6.25 µg/mL | Not Applicable | [6] |
Note: The absence of specific data for this compound highlights a potential area for future research.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the standard methodologies employed for evaluating the antimicrobial activity of benzimidazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Tube Dilution Method
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using the tube dilution method.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This qualitative method is used to assess the susceptibility of bacteria to antimicrobial agents.
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Mechanism of Action
The antimicrobial action of benzimidazole derivatives is multifaceted. A primary mechanism involves the inhibition of microbial growth by targeting essential cellular processes.[2] In fungi, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] In bacteria, these compounds can interfere with cell wall synthesis by binding to transpeptidase enzymes.[2]
Caption: Postulated mechanisms of antimicrobial action of benzimidazoles.
Conclusion
Benzimidazole derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. While specific experimental data for this compound is not extensively available in the public domain, the comparative analysis of related 2-substituted benzimidazoles provides valuable insights into their potential efficacy. The structure-activity relationship studies indicate that modifications at the 2-position can significantly modulate the antimicrobial profile.[1] Further investigation into the antimicrobial properties of this compound and the synthesis of novel analogs are warranted to explore their full therapeutic potential in combating infectious diseases.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-Cyclohexyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The 2-cyclohexyl substituted variant, 2-Cyclohexyl-1H-benzimidazole, is of particular interest for its potential therapeutic applications. The efficient and scalable synthesis of this target molecule is a critical step in its development and evaluation. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a side-by-side examination of their methodologies, performance metrics, and underlying chemical principles.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Aldehyde Condensation | Route 2: Carboxylic Acid Condensation (Phillips Method) |
| Starting Materials | o-Phenylenediamine, Cyclohexanecarboxaldehyde | o-Phenylenediamine, Cyclohexanecarboxylic acid |
| Catalyst/Reagent | Engineered MgO@DFNS | 4N Hydrochloric Acid |
| Solvent | Ethanol | Water |
| Temperature | Ambient Temperature | Reflux |
| Reaction Time | 35 minutes | 2-4 hours |
| Yield | 92% | Good (Specific yield for this substrate not reported, but generally good for aliphatic acids)[1] |
| Work-up | Simple filtration and washing | Neutralization, filtration, and recrystallization |
| Environmental Impact | Use of a recyclable heterogeneous catalyst and a green solvent (ethanol). | Use of a strong mineral acid, requiring neutralization. |
Synthetic Pathways at a Glance
The synthesis of this compound can be approached from two primary starting materials: an aldehyde or a carboxylic acid. Both methods rely on the initial condensation with o-phenylenediamine followed by cyclization to form the benzimidazole ring.
Caption: Comparative schematic of the two primary synthetic routes to this compound.
Experimental Protocols
Route 1: Condensation of o-Phenylenediamine with Cyclohexanecarboxaldehyde
This modern approach utilizes a heterogeneous catalyst, offering high efficiency and ease of product isolation under mild conditions.
Materials:
-
o-Phenylenediamine (OPDA)
-
Cyclohexanecarboxaldehyde
-
Engineered MgO@DFNS (dendritic fibrous nanosilica) catalyst
-
Ethanol
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in ethanol, add cyclohexanecarboxaldehyde (1.2 mmol).
-
Add the MgO@DFNS catalyst to the mixture.
-
Stir the reaction mixture at ambient temperature for 35 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the solid product with ethanol.
-
Dry the product under vacuum to obtain this compound.
Characterization Data:
-
Appearance: Off-white solid
-
Melting Point: 281–285 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (bs, 1H), 7.50 (d, J = 6.8 Hz, 1H), 7.38 (d, J = 8.0 Hz, 1H), 7.12–7.06 (m, 2H), 2.85 (m, 1H), 2.01 (m, 2H), 1.81–1.55 (m, 5H), 1.43–1.27 (m, 3H)
-
¹³C NMR (100 MHz, DMSO-d₆): δ 158.8, 143.0, 134.1, 121.2, 120.9, 118.1, 110.6, 110.4, 37.6, 31.2, 25.5
-
LCMS: m/z 201.10 (M + H)⁺
Route 2: Condensation of o-Phenylenediamine with Cyclohexanecarboxylic Acid (Phillips Condensation)
This classical method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[1]
Materials:
-
o-Phenylenediamine
-
Cyclohexanecarboxylic acid
-
4N Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and cyclohexanecarboxylic acid (1 equivalent).
-
Add 4N hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Logical Workflow for Synthesis Route Selection
The choice of an optimal synthetic route depends on several factors, including desired yield, purity requirements, available equipment, and environmental considerations. The following workflow can guide the decision-making process.
Caption: A decision-making workflow for selecting the optimal synthetic route for this compound.
Conclusion
References
A Comparative Analysis of the Physicochemical Properties of 2-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating the molecule's physicochemical properties, which in turn significantly influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of key physicochemical properties of a series of 2-substituted benzimidazoles, supported by experimental data and detailed methodologies to aid in drug design and development.
Comparative Physicochemical Data
The following table summarizes the experimental data for several key physicochemical properties of selected 2-substituted benzimidazoles, allowing for a direct comparison of the impact of different substituents.
| Substituent (at 2-position) | pKa[1][2][3] | logP | Solubility | Melting Point (°C)[1][4][5][6][7][8][9][10][11] |
| -H (Benzimidazole) | 5.53 | 1.32[12] | Soluble in alcohol | 170-172 |
| -CH₃ (2-Methylbenzimidazole) | 6.19[2] | 1.39 | Soluble in alcohol, ether, hot water | 175-177[5][10] |
| -C₆H₅ (2-Phenylbenzimidazole) | 5.23[1][3] | 3.2 | Slightly soluble in water, soluble in DMSO and methanol[1][11] | 291-296[6][11] |
| -NH₂ (2-Aminobenzimidazole) | 7.5 | 0.9 | Slightly soluble in water[4] | 226-230[4] |
| -SH (2-Mercaptobenzimidazole) | 9.97 (acidic), <2 (basic) | 1.89 | Insoluble in water[13] | 300-304[8][14] |
| -C₆H₄Cl (2-(4-Chlorophenyl)benzimidazole) | ~5.0 (estimated) | 3.9 | Insoluble in water | 293-295 |
Experimental Protocols
Detailed methodologies for the determination of these key physicochemical properties are provided below.
Determination of pKa (Acid Dissociation Constant)
The pKa, a measure of the acidity or basicity of a compound, is a critical parameter influencing its ionization state at physiological pH, which affects absorption, distribution, metabolism, and excretion (ADME).
Method: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the 2-substituted benzimidazole and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette tip.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa). Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Method: Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) to represent the aqueous phase. Saturate the 1-octanol with the phosphate buffer and the phosphate buffer with 1-octanol by vigorously shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of the 2-substituted benzimidazole in the pre-saturated 1-octanol at a concentration of approximately 1 mg/mL.
-
Partitioning: Add a known volume of the 1-octanol stock solution to a known volume of the pre-saturated phosphate buffer in a screw-cap tube (e.g., 1:1 or 1:10 volume ratio depending on the expected logP).
-
Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase. Determine the concentration of the benzimidazole derivative in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated using the following formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Determination of Solubility
Aqueous solubility is a critical factor for drug absorption and formulation.
Method: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid 2-substituted benzimidazole to a vial containing a known volume of the desired solvent (e.g., deionized water, phosphate buffer pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove any undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved benzimidazole in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
Method: Capillary Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the dry 2-substituted benzimidazole.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The melting point is reported as a range.
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of 2-substituted benzimidazoles.
Caption: Workflow for the comparative analysis of 2-substituted benzimidazoles.
References
- 1. 2-Phenylbenzimidazole | 716-79-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Aminobenzimidazole | 934-32-7 [chemicalbook.com]
- 5. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]
- 9. 1019-85-8 CAS MSDS (2-(4-CHLOROPHENYL)BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-Methylbenzimidazole CAS#: 615-15-6 [m.chemicalbook.com]
- 11. 2-Phenylbenzimidazole, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 12. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 2-Mercaptobenzimidazole | 583-39-1 [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 2-Cyclohexyl-1H-benzimidazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Cyclohexyl-1H-benzimidazole, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following recommendations are based on the known hazards of structurally similar benzimidazole compounds.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are commonly recommended for handling similar compounds.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5] For chemicals with unknown toxicity, consider double gloving with a flexible laminate glove under a heavy-duty outer glove.[4] |
| Body | Laboratory Coat | A fully-buttoned lab coat is required to protect against skin contact.[5] For larger quantities or significant spill risk, chemically resistant aprons or suits may be necessary. |
| Respiratory | Fume Hood or NIOSH/MSHA Approved Respirator | All handling of the solid compound or its solutions should occur in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5][6] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Experimental Workflow for Safe Handling
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[7] All materials contaminated with this compound must be treated as hazardous waste.[7]
Caption: A step-by-step diagram outlining the proper procedure for the disposal of waste containing this compound.
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation develops or persists.[3]
-
Inhalation: Move the individual to fresh air.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
-
Spills: Evacuate the area.[8] Wear appropriate PPE.[8] For solid spills, sweep up the material, avoiding dust generation, and place it in a designated waste container.[6][9] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[5] Clean the spill area with soap and water.[5] Do not let the chemical enter drains.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
